LJH685
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-50-2 | |
| Record name | LJH-685 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LJH-685 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LJH685: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJH685 is a potent and selective, ATP-competitive pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. By specifically targeting the N-terminal kinase domain of RSK isoforms 1, 2, and 3, this compound effectively abrogates their catalytic activity. This inhibition leads to a cascade of downstream effects, primarily centered on the modulation of Y-box binding protein 1 (YB-1) phosphorylation. The reduction in phosphorylated YB-1 culminates in significant anti-proliferative effects in cancer cells, including cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Pan-RSK Inhibition
This compound functions as a potent, ATP-competitive inhibitor of the RSK family of kinases, which are key downstream effectors of the MAPK/ERK signaling pathway.[1] Structural analyses have confirmed that this compound binds to the N-terminal kinase ATP-binding site of RSK2.[2] This binding is characterized by an unusual nonplanar conformation of the inhibitor, which is thought to contribute to its high selectivity for the RSK kinase family.[2] this compound exhibits potent inhibitory activity against the N-terminal kinase domains of RSK1, RSK2, and RSK3, with low nanomolar efficacy.[1][3]
Data Presentation: Potency and Efficacy
The inhibitory potency of this compound against RSK isoforms and its anti-proliferative effect on various cancer cell lines are summarized in the tables below.
| Target | IC50 (nM) | Assay Type |
| RSK1 | 6 | Cell-free enzymatic assay |
| RSK2 | 5 | Cell-free enzymatic assay |
| RSK3 | 4 | Cell-free enzymatic assay |
Table 1: In Vitro Inhibitory Potency of this compound against RSK Isoforms. [1][3] Data represents the concentration of this compound required to inhibit 50% of the kinase activity.
| Cell Line | Cancer Type | EC50 (µM) | Assay Type |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 | Soft Agar Assay (Anchorage-independent growth) |
| H358 | Non-Small Cell Lung Cancer | 0.79 | Soft Agar Assay (Anchorage-independent growth) |
| MOLM-13 | Acute Myeloid Leukemia | 22 | CellTox Green Assay (72 hr) |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. [3] Data represents the effective concentration of this compound required to inhibit 50% of cell growth or viability.
Signaling Pathway
This compound exerts its effects by intervening in the well-established MAPK/ERK/RSK signaling cascade. The pathway is initiated by various extracellular signals that lead to the activation of the Ras/Raf/MEK/ERK module. Activated ERK then directly phosphorylates and activates RSK. A primary and critical downstream substrate of RSK is Y-box binding protein 1 (YB-1). Phosphorylation of YB-1 at serine 102 is a key event that promotes its nuclear translocation and subsequent regulation of target gene transcription. These target genes are involved in cell proliferation, survival, and drug resistance.[4][5] By inhibiting RSK, this compound prevents the phosphorylation of YB-1, thereby blocking its pro-tumorigenic functions.[1]
Downstream of YB-1, several key regulators of the cell cycle and apoptosis are affected. YB-1 has been shown to regulate the transcription of genes such as CDC6, which is crucial for the initiation of DNA replication.[6] Inhibition of YB-1 by this compound can therefore lead to a reduction in S-phase entry.[6] Furthermore, YB-1 can influence the expression of cyclins and cyclin-dependent kinases (CDKs), as well as CDK inhibitors like p21Cip1 and p16INK4A, which collectively govern the G1/S transition of the cell cycle.[6] YB-1 also plays a role in apoptosis by regulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
RSK Enzymatic Kinase Assay
This assay quantifies the in vitro potency of this compound against purified RSK isoforms.
-
Materials:
-
Recombinant full-length RSK1, RSK2, and RSK3 proteins.
-
Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH).
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., HTRF KinEASE-STK S1 kit).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the RSK enzyme, peptide substrate, and this compound dilutions to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each respective enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[1]
-
Cell Proliferation and Viability Assays
These assays determine the anti-proliferative effects of this compound on cancer cell lines.
-
Anchorage-Dependent Growth (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values from the dose-response curve.[1]
-
-
-
Anchorage-Independent Growth (Soft Agar Colony Formation Assay):
-
Procedure:
-
Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Resuspend cancer cells in culture medium containing 0.3% agar and the desired concentrations of this compound.
-
Layer the cell suspension on top of the base agar layer.
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days, adding fresh medium with this compound every 3-4 days.
-
Stain the colonies with crystal violet.
-
Count the number of colonies and calculate the percentage of inhibition relative to the vehicle control.
-
-
Western Blot Analysis of YB-1 Phosphorylation
This method is used to assess the direct downstream effect of this compound on its target pathway.
-
Procedure:
-
Plate cancer cells and treat with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-YB-1 (Ser102), total YB-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-YB-1 signal to total YB-1 and the loading control.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle distribution.
-
Procedure:
-
Treat cancer cells with this compound or vehicle control for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Assay
This assay quantifies the induction of apoptosis by this compound.
-
Procedure (Annexin V/PI Staining):
-
Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the mechanism of action of a kinase inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and selective pan-RSK inhibitor. Its mechanism of action is centered on the inhibition of the MAPK/ERK/RSK signaling pathway, leading to reduced phosphorylation of the key downstream effector, YB-1. This targeted inhibition translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell models, particularly in an anchorage-independent growth context. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other RSK inhibitors in oncology and related fields.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Y-box binding protein-1 (YB-1) promotes cell cycle progression through CDC6-dependent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Insights into YB-1 Signaling and Cell Death Decisions - PMC [pmc.ncbi.nlm.nih.gov]
LJH685: A Technical Guide to a Potent and Selective Pan-RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJH685 is a potent, ATP-competitive, and selective small-molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It exhibits low nanomolar efficacy against RSK1, RSK2, and RSK3, making it a valuable tool for investigating the biological roles of these kinases in cellular processes such as proliferation, survival, and motility. This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, in vitro efficacy, and detailed protocols for key experimental assays. Furthermore, it visualizes the critical signaling pathway affected by this compound and outlines experimental workflows.
Core Target and Mechanism of Action
The primary molecular target of this compound is the family of p90 ribosomal S6 kinases (RSKs), which are key downstream effectors of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] this compound acts as a pan-RSK inhibitor, effectively targeting the N-terminal kinase domain of RSK isoforms 1, 2, and 3 in an ATP-competitive manner.[2][3] Structural analysis has confirmed that this compound binds to the ATP-binding site of the RSK2 N-terminal kinase domain.[3] Its unique non-planar conformation is believed to contribute to its high selectivity for the RSK family over other kinases.[3]
A critical downstream substrate of RSK is the Y-box binding protein 1 (YB-1), a transcription factor implicated in cancer progression. RSK-mediated phosphorylation of YB-1 at serine 102 (Ser102) is a key event in the regulation of cell growth and survival.[3][4] this compound effectively inhibits the phosphorylation of YB-1 at this site, leading to anti-proliferative effects in cancer cell lines that are dependent on the MAPK pathway, particularly in anchorage-independent growth conditions.[1][3][4]
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of this compound.
| Target | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
| Table 1: In vitro inhibitory activity of this compound against RSK isoforms. Data sourced from multiple references.[1][2] |
| Cell Line | Assay Type | EC50 (µM) |
| MDA-MB-231 | Anchorage-Independent Growth (Soft Agar) | 0.73 |
| H358 | Anchorage-Independent Growth (Soft Agar) | 0.79 |
| Table 2: Anti-proliferative activity of this compound in cancer cell lines. Data sourced from MedchemExpress.[1] |
Signaling Pathway
This compound targets the MAPK signaling pathway by directly inhibiting RSK. The following diagram illustrates the canonical pathway leading to RSK activation and its subsequent phosphorylation of YB-1, which is blocked by this compound.
Experimental Protocols
Detailed methodologies for key assays are provided below.
RSK Enzymatic Assay
This protocol assesses the direct inhibitory effect of this compound on recombinant RSK isoforms.
Materials:
-
Recombinant full-length RSK1, RSK2, and RSK3 proteins
-
Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)
-
ATP
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the RSK enzyme (e.g., 1 nM RSK1, 0.1 nM RSK2, or 1 nM RSK3), peptide substrate (200 nM), and this compound dilutions to the assay buffer.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each enzyme (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Anchorage-Independent Cell Growth Assay (Soft Agar)
This assay measures the effect of this compound on the tumorigenic potential of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H358)
-
Complete cell culture medium
-
Agarose (low melting point)
-
This compound
-
6-well plates
-
Sterile PBS
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2x concentrated complete cell culture medium.
-
Mix equal volumes of the 1.2% agarose (melted and cooled to 40-42°C) and the 2x medium to obtain a final concentration of 0.6% agarose in 1x medium.
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
-
Cell Layer:
-
Trypsinize and count the cells.
-
Prepare a 0.7% agarose solution.
-
Resuspend the cells in complete medium at a density of 8,000 cells/mL.
-
Mix the cell suspension with the 0.7% agarose solution (cooled to 37°C) to a final agarose concentration of 0.35%.
-
Immediately plate 1.5 mL of this cell-agarose suspension on top of the solidified bottom agar layer.
-
-
Treatment:
-
After the cell layer solidifies, add 2 mL of complete medium containing various concentrations of this compound (or DMSO as a vehicle control) to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Replenish the medium with fresh this compound-containing medium every 3-4 days.
-
-
Quantification:
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope or an automated colony counter.
-
Calculate the EC50 value based on the reduction in colony formation at different this compound concentrations.
-
Western Blot for Phospho-YB-1 (Ser102)
This protocol is for detecting the phosphorylation status of YB-1 in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-YB-1 (Ser102)
-
Mouse anti-total YB-1
-
Rabbit or mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-YB-1 (Ser102) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total YB-1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Conclusion
This compound is a highly potent and selective research tool for elucidating the roles of RSK kinases in health and disease. Its ability to specifically inhibit RSK activity and downstream signaling provides a powerful means to investigate the therapeutic potential of targeting the MAPK/RSK pathway in various cancers and other pathological conditions. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.
References
LJH685: A Technical Guide to a Potent and Selective RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJH685 is a potent, ATP-competitive, and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of RSK inhibition.
Introduction to RSK and the Rationale for Inhibition
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in a variety of human cancers, and RSK has been implicated in regulating cell survival, proliferation, and motility.[1] The four human isoforms of RSK (RSK1, RSK2, RSK3, and RSK4) are directly activated by ERK1/2 and play a crucial role in phosphorylating numerous cytosolic and nuclear substrates. Given its central role in MAPK-driven oncogenesis, the development of potent and selective RSK inhibitors represents a promising therapeutic strategy. This compound was developed as a chemical probe to enable a thorough evaluation of RSK as a therapeutic target in oncology.[1]
Discovery and Mechanism of Action of this compound
This compound was identified as a potent and selective inhibitor of the RSK family of kinases.[1] Structural analysis has confirmed that this compound binds to the ATP-binding site of the N-terminal kinase domain of RSK2.[1] The inhibitor adopts an unusual nonplanar conformation, which is believed to contribute to its high selectivity for the RSK kinase family.[1]
Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes. Upon activation by upstream signals, such as growth factors, ERK1/2 translocates to the nucleus and cytoplasm where it phosphorylates and activates a variety of substrates, including the RSK family of kinases. Activated RSK, in turn, phosphorylates its own set of downstream targets, such as the Y-box binding protein 1 (YB1), leading to changes in gene expression and promoting cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of RSK, thereby blocking the phosphorylation of its downstream substrates and inhibiting the pro-proliferative and pro-survival signals of the MAPK pathway.
Caption: MAPK-RSK Signaling Pathway and this compound Inhibition.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of this compound.
| Target | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
| Table 1: In Vitro Biochemical Potency of this compound against RSK Isoforms.[2][3] |
| Cell Line | Assay Type | EC50 (µM) |
| MDA-MB-231 | Soft Agar Growth | 0.73 |
| H358 | Soft Agar Growth | 0.79 |
| Table 2: Cellular Activity of this compound in Cancer Cell Lines.[2] |
Experimental Protocols
In Vitro RSK Kinase Assay
This protocol describes the method used to determine the in vitro inhibitory activity of this compound against RSK isoforms.
Materials:
-
Recombinant full-length RSK1, RSK2, and RSK3 enzymes.
-
Peptide substrate: biotin-AGAGRSRHSSYPAGT-OH.
-
ATP.
-
This compound.
-
Assay buffer.
-
Detection reagent.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the RSK enzyme (1 nmol/L RSK1, 0.1 nmol/L RSK2, or 1 nmol/L RSK3), the peptide substrate (200 nmol/L), and the appropriate dilution of this compound.[3]
-
Initiate the kinase reaction by adding ATP at the Km concentration for each enzyme (5 µmol/L for RSK1, 20 µmol/L for RSK2, and 10 µmol/L for RSK3).[3]
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Caption: In Vitro Kinase Assay Workflow.
Cellular Proliferation Assay
This protocol outlines the method for assessing the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H358).
-
Cell culture medium and supplements.
-
96-well tissue culture plates.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
Procedure:
-
Seed 1000 cells per well in a 96-well plate and allow them to attach overnight.[3]
-
Treat the cells with a serial dilution of this compound (e.g., 0.01-100 µM).[2]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[3]
-
Measure the luminescent signal using a plate reader.
-
Calculate the EC50 values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
In Vivo, Pharmacokinetic, and Clinical Development Status
As of the latest available information, there is no publicly reported in vivo efficacy, pharmacokinetic, or pharmacodynamic data for this compound. The compound is currently considered to be in the preclinical stage of development.
Drug Discovery and Development Logic
The discovery and development of a targeted kinase inhibitor like this compound typically follows a structured process. This begins with target identification and validation, followed by high-throughput screening to identify initial hits. Promising hits undergo lead optimization to improve potency, selectivity, and drug-like properties. The optimized lead compound, in this case this compound, then proceeds to preclinical development, which includes in-depth in vitro and in vivo characterization, before a decision is made to advance to clinical trials.
Caption: this compound Drug Discovery and Development Workflow.
Conclusion
This compound is a valuable research tool for elucidating the role of RSK in cancer biology. Its high potency and selectivity make it a suitable probe for preclinical studies. The data presented in this guide demonstrate its ability to inhibit RSK kinase activity and suppress the growth of cancer cells in vitro. Further investigation, particularly in in vivo models, will be necessary to fully assess its therapeutic potential.
References
LJH685: A Comprehensive Technical Profile of a Selective RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of LJH685, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. This document details its inhibitory activity, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling pathways.
Executive Summary
This compound is a potent, ATP-competitive, and selective pan-RSK inhibitor.[1] Structural analysis has revealed that this compound binds to the N-terminal kinase ATP-binding site of RSK2, adopting an unusual non-planar conformation that contributes to its high selectivity for the RSK family of kinases.[2] This inhibitor effectively modulates cellular processes by targeting the RSK signaling cascade, which is a key component of the MAPK/ERK pathway. Its high selectivity makes it a valuable tool for investigating the specific roles of RSK in cellular functions and a potential candidate for therapeutic development in oncology and other diseases where the MAPK pathway is dysregulated.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been characterized against multiple kinases, demonstrating high potency for RSK isoforms and significant selectivity over a broad panel of other kinases.
Inhibitory Activity Against Primary Targets
This compound demonstrates low nanomolar potency against the enzymatic activities of RSK1, RSK2, and RSK3.
| Target Kinase | IC50 (nM) |
| RSK1 | 6[1][3] |
| RSK2 | 5[1][3] |
| RSK3 | 4[1][3] |
Broad Kinase Selectivity
The selectivity of this compound was assessed using the KinomeScan platform, a competition-binding assay, against a panel of 96 kinases at a concentration of 10 µM. The results demonstrated the superior specificity of this compound for RSK family kinases compared to other inhibitors like BI-D1870.[4]
Experimental Protocols
The following sections detail the methodologies employed to determine the kinase selectivity and cellular activity of this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the in vitro determination of the half-maximal inhibitory concentration (IC50) of this compound against RSK isoforms.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant RSK1, RSK2, and RSK3.
Materials:
-
Recombinant full-length RSK1, RSK2, and RSK3 proteins.[3]
-
Peptide substrate: biotin-AGAGRSRHSSYPAGT-OH.[3]
-
Adenosine 5'-triphosphate (ATP).
-
This compound compound.
-
Assay Buffer.
-
96-well plates.
-
Plate reader for signal detection.
Procedure:
-
Prepare serial dilutions of this compound at appropriate concentrations.
-
In a 96-well plate, add the recombinant RSK enzyme (1 nmol/L for RSK1, 0.1 nmol/L for RSK2, or 1 nmol/L for RSK3).[3]
-
Add the peptide substrate to a final concentration of 200 nmol/L.[3]
-
Add the diluted this compound to the wells. Include a control group with no inhibitor.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each respective enzyme (5 µmol/L for RSK1, 20 µmol/L for RSK2, and 10 µmol/L for RSK3).[3]
-
Incubate the plate at a controlled temperature for a specified period.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This protocol describes the methodology to assess the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the effect of this compound on the growth of MAPK pathway-dependent cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H358).[1]
-
Cell growth medium.
-
This compound compound.
-
96-well tissue culture-treated plates.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.[3]
-
Luminometer.
Procedure:
-
Seed 1000 cells per well in a 96-well plate in the appropriate cell growth medium.[3]
-
Allow the cells to attach and grow for a designated period.
-
Treat the cells with various concentrations of this compound (e.g., 0.01-100 μM).[1] Include a vehicle control (e.g., DMSO).
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[3]
-
Measure the luminescent signal using a luminometer. The signal is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Target Engagement
This protocol is used to confirm the inhibition of RSK activity in cells by measuring the phosphorylation of its downstream target, YB1.
Objective: To assess the ability of this compound to inhibit the phosphorylation of Y-box binding protein 1 (YB1) at Ser102 in cells.
Materials:
-
Cancer cell lines.
-
This compound compound.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-YB1 (Ser102) and anti-total YB1.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1-10 μM) for 4 hours.[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary anti-phospho-YB1 antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total YB1 antibody as a loading control.
-
Analyze the band intensities to determine the extent of YB1 phosphorylation inhibition.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound and the general experimental workflows.
References
The Role of RSK Inhibition by LJH685 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases represents a critical node in the RAS/MAPK signaling pathway, frequently dysregulated in various cancers. RSK activation is implicated in promoting cell survival, proliferation, and motility, making it a compelling target for therapeutic intervention. LJH685 has emerged as a potent and selective pan-RSK inhibitor, demonstrating significant anti-proliferative effects in preclinical cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cells, and detailed methodologies for key experimental procedures used to characterize its activity.
Introduction to RSK in Cancer
The RSK family comprises four isoforms (RSK1-4) that act as downstream effectors of the extracellular signal-regulated kinase (ERK) pathway.[1][2] Upon activation by growth factors and mitogens, ERK phosphorylates and activates RSK, which in turn phosphorylates a plethora of cytoplasmic and nuclear substrates involved in cell growth, survival, and proliferation.[3][4] Dysregulation of RSK activity has been linked to the pathogenesis of several cancers, including breast, prostate, and lung cancer, making it an attractive target for novel anti-cancer therapies.[3]
This compound: A Potent and Selective RSK Inhibitor
This compound is a potent, ATP-competitive inhibitor of the RSK family of kinases.[5][6] Structural analyses have confirmed that this compound binds to the N-terminal kinase ATP-binding site of RSK2.[5][7] This binding is characterized by an unusual nonplanar conformation, which is thought to contribute to its high selectivity for RSK kinases.[5][7]
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against the kinase activity of RSK isoforms and the half-maximal effective concentrations (EC50) for inhibiting cancer cell growth are summarized below.
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |
| Biochemical Kinase Assay | RSK1 | - | 6 | [6][8] |
| Biochemical Kinase Assay | RSK2 | - | 5 | [6][8] |
| Biochemical Kinase Assay | RSK3 | - | 4 | [6][8] |
| Anchorage-Independent Growth | - | MDA-MB-231 | 730 | [5] |
| Anchorage-Independent Growth | - | H358 | 790 | [5] |
Mechanism of Action of this compound in Cancer
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of key RSK substrates. One of the well-characterized downstream targets is the Y-box binding protein 1 (YB1).
Inhibition of YB1 Phosphorylation
YB1 is a transcription and translation factor that is overexpressed in many cancers and is associated with poor prognosis. RSK directly phosphorylates YB1 at serine 102 (S102), which promotes its nuclear translocation and transcriptional activity, leading to the expression of genes involved in cell proliferation and drug resistance. This compound effectively blocks the phosphorylation of YB1 at S102 in cancer cells.[5][9] The inhibition of YB1 phosphorylation by this compound correlates with the inhibition of anchorage-independent growth in a subset of cancer cell lines.[5][10]
RSK Signaling Pathway
The following diagram illustrates the position of RSK in the MAPK signaling cascade and the point of intervention by this compound.
Caption: MAPK/RSK signaling pathway and this compound inhibition.
Effects on Cell Proliferation and Survival
In MAPK pathway-dependent cancer cell lines, this compound has been shown to have anti-proliferative effects, induce apoptosis, and cause cell-cycle regulation.[8] Notably, the growth inhibitory effects of this compound are more pronounced in anchorage-independent growth conditions, which mimics the growth of tumors in vivo, as opposed to standard two-dimensional cell culture.[5][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
RSK Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RSK isoforms.
Materials:
-
Recombinant full-length RSK1, RSK2, and RSK3 proteins
-
Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)
-
ATP
-
This compound
-
Assay buffer
-
Kinase detection reagents
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the RSK enzyme, peptide substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each respective RSK isoform (RSK1: 5 µmol/L; RSK2: 20 µmol/L; RSK3: 10 µmol/L).[8]
-
Incubate the reaction mixture at room temperature for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Caption: Workflow for an in vitro RSK kinase inhibition assay.
Cell Viability Assay (Anchorage-Dependent)
This assay determines the effect of this compound on the proliferation of cancer cells grown in a monolayer.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
96-well tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed 1,000 cells per well in a 96-well plate and allow them to attach overnight.[8]
-
Treat the cells with a range of concentrations of this compound (e.g., up to 100 µM).[8]
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.[8]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the EC50 value.
Anchorage-Independent Growth Assay (Soft Agar)
This assay assesses the ability of cancer cells to grow in a semi-solid medium, a hallmark of malignant transformation, and the inhibitory effect of this compound on this process.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Agar
-
This compound
-
6-well plates
-
Cell viability stain (e.g., Crystal Violet or a fluorescent dye)
Procedure:
-
Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.
-
Resuspend cancer cells in a top layer of 0.3-0.4% agar in cell culture medium containing various concentrations of this compound.
-
Overlay the cell suspension onto the base agar layer.
-
Incubate the plates for 10-21 days at 37°C, adding fresh medium containing this compound periodically to maintain drug exposure.
-
After the incubation period, stain the colonies with Crystal Violet or a fluorescent viability dye.
-
Count the number and measure the size of the colonies.
-
Calculate the percentage of inhibition of colony formation at different this compound concentrations.
Caption: Workflow for an anchorage-independent growth assay.
Western Blotting for Phospho-YB1 (S102)
This technique is used to detect the levels of phosphorylated YB1 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-YB1 (S102) and anti-total YB1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 4 hours).[5]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-YB1 (S102) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total YB1 to confirm equal protein loading.
Preclinical and Clinical Status
While this compound has demonstrated promising anti-cancer activity in in vitro and cellular assays, there is currently no publicly available information on its evaluation in in vivo animal models or its progression into clinical trials. It is important to note that another pan-RSK inhibitor, PMD-026, is currently undergoing clinical investigation. The development of selective RSK inhibitors like this compound is crucial for further elucidating the therapeutic potential of targeting the RSK pathway in cancer.
Conclusion
This compound is a potent and selective pan-RSK inhibitor that effectively targets the MAPK signaling pathway in cancer cells. Its ability to inhibit the phosphorylation of key downstream substrates like YB1 and to suppress anchorage-independent growth highlights the therapeutic potential of RSK inhibition. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other RSK inhibitors in preclinical cancer research. Further studies, particularly in in vivo models, are warranted to fully assess the therapeutic utility of this compound for the treatment of cancer.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Phospho-YB1 (Ser102) (C34A2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. YB-1 Phosphorylation at Serine 209 Inhibits Its Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of LJH685: A Potent and Selective RSK Inhibitor
This technical guide provides a comprehensive overview of the preclinical data available for LJH685, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action, in vitro activity, and experimental protocols.
Core Mechanism of Action
This compound is an ATP-competitive, pan-inhibitor of the Ribosomal S6 Kinase (RSK) family, targeting the N-terminal kinase domain.[1][2][3] The RSK family of serine/threonine kinases are key downstream effectors of the Ras/Raf/MEK/ERK signaling pathway.[4] By inhibiting RSK, this compound effectively modulates downstream signaling, most notably by reducing the phosphorylation of Y-box binding protein 1 (YB1) at the Ser102 residue.[1][3] Structural analysis has confirmed that this compound binds to the ATP-binding site of RSK2, adopting an unusual nonplanar conformation which is believed to contribute to its high selectivity for the RSK kinase family.[3]
Signaling Pathway
The diagram below illustrates the position of RSK within the MAPK signaling cascade and the inhibitory action of this compound.
Quantitative In Vitro Data
This compound demonstrates potent inhibition of RSK isoforms in enzymatic assays and effectively suppresses cell growth in various cancer cell lines, particularly under anchorage-independent conditions.
Enzymatic Inhibition
The inhibitory activity of this compound against recombinant full-length RSK isoforms 1, 2, and 3 was determined through biochemical kinase assays.
| Target | IC50 (nM) |
| RSK1 | 6[1][5] |
| RSK2 | 5[1][5] |
| RSK3 | 4[1][5] |
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in a diverse panel of human cancer cell lines. The half-maximal effective concentrations (EC50) for growth inhibition are summarized below.
| Cell Line | Cancer Type | Assay Type | EC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Soft Agar Growth | 0.73[1] |
| NCI-H358 | Non-Small Cell Lung Cancer | Soft Agar Growth | 0.79[1] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (CellTiter-Glo) | 9.71[1] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (CellTox Green) | 22[1] |
Profiled Cancer Cell Lines
This compound has been tested across a broad range of cancer cell lines, demonstrating the antiproliferative effects of RSK inhibition in MAPK pathway-dependent cancers.[5]
| Cancer Type | Cell Lines |
| Lung | Calu6, NCI-H2122, NCI-H358, NCI-H727, NCI-H2087 |
| Colorectal | SW620, SW480, HT29, Colo205 |
| Pancreatic | Capan-2, MiaPaCa2, SW1990, Panc02.03 |
| Breast | MDA-MB-231 |
| Melanoma | A375, G361, Malme3M, WM1799, WM983B, WM266-4 |
| Leukemia | MOLM-13, MV4-11 |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below. These protocols are based on published studies and vendor-supplied information.
In Vitro RSK Enzymatic Assay
This protocol assesses the direct inhibitory effect of this compound on RSK kinase activity.
-
Enzyme Preparation : Use recombinant full-length RSK1 (1 nmol/L), RSK2 (0.1 nmol/L), or RSK3 (1 nmol/L).[5]
-
Substrate : Prepare a 200 nmol/L solution of the peptide substrate biotin-AGAGRSRHSSYPAGT-OH.[5]
-
ATP : Use ATP at a concentration equal to the Km for each respective enzyme (RSK1: 5 µmol/L; RSK2: 20 µmol/L; RSK3: 10 µmol/L).[5]
-
Inhibitor Preparation : Prepare serial dilutions of this compound.
-
Reaction : In a suitable reaction buffer, combine the RSK enzyme, peptide substrate, ATP, and this compound dilutions.
-
Incubation : Allow the reaction to proceed for a specified time at a controlled temperature.
-
Detection : Quantify peptide phosphorylation using a suitable detection method, such as a luminescence-based assay, to determine the level of inhibition and calculate IC50 values.
Cellular Proliferation Assay (Anchorage-Dependent)
This protocol measures the effect of this compound on the growth of adherent cancer cells.
-
Cell Plating : Seed 1,000 cells per well into 96-well tissue culture-treated plates in appropriate cell growth medium.[5]
-
Compound Addition : After allowing cells to adhere, add appropriate dilutions of this compound (or DMSO as a vehicle control) to the medium.[5]
-
Incubation : Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]
-
Viability Assessment : Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.[5]
-
Data Acquisition : Measure luminescence using a plate reader to determine the number of viable cells relative to the control.
Anchorage-Independent Growth Assay (Soft Agar)
This assay evaluates the ability of this compound to inhibit a key characteristic of tumorigenicity.
-
Base Layer : Prepare a base layer of agar mixed with cell culture medium in 6-well plates.
-
Cell Layer : Mix cells (e.g., MDA-MB-231, NCI-H358) with a lower concentration of agar and serial dilutions of this compound.
-
Plating : Plate the cell-agar mixture on top of the base layer.
-
Incubation : Incubate for 14-21 days, feeding the colonies with medium containing the respective this compound concentration every 3-4 days.
-
Analysis : Stain colonies with crystal violet and count them to determine the EC50 for inhibition of colony formation.
Western Blot for Target Modulation
This method is used to confirm that this compound inhibits the phosphorylation of its downstream target, YB1, in cells.
-
Cell Treatment : Culture cells (e.g., MDA-MB-231, H358) and treat with various concentrations of this compound (e.g., 0.1-10 µM) for 4 hours.[1][6]
-
Lysis : Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against phospho-YB1 (Ser102), total YB1, and a loading control (e.g., GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo and Pharmacokinetic Data
Preclinical in vivo data for this compound as a monotherapy is limited. Reports indicate that this compound suffers from poor pharmacokinetic properties, including high clearance and a very short plasma half-life of approximately 13 minutes in rats, which has largely restricted its use to in vitro applications.[7]
Despite these limitations, one study investigated this compound in combination with the FLT3 inhibitor FF-10101 or the chemotherapeutic agent Daunorubicin in a xenogeneic mouse model of Acute Myeloid Leukemia (AML). The combination reportedly prolonged the survival time of the mice and reduced leukemogenesis, suggesting potential for synergistic activity.[4]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical in vitro evaluation of this compound.
Summary and Future Directions
This compound is a well-characterized, potent, and highly selective tool compound for the in vitro study of RSK signaling. It effectively inhibits RSK kinase activity, leading to decreased phosphorylation of downstream substrates like YB1 and subsequent anti-proliferative effects in various cancer cell models.[5] Its primary utility is in elucidating the cellular functions of RSK and exploring RSK inhibition as a therapeutic strategy, particularly in cancers with a dependency on the MAPK pathway or those that have developed resistance to upstream inhibitors like BRAF or MEK inhibitors.[3][8] However, its poor pharmacokinetic profile makes it unsuitable for in vivo monotherapy studies, highlighting the need for developing next-generation RSK inhibitors with improved drug-like properties for clinical translation.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human melanoma cells resistant to MAPK inhibitors can be effectively targeted by inhibition of the p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
LJH685 Binding to RSK2 N-terminal Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras-MAPK signaling pathway, playing a significant role in cell proliferation, survival, and motility.[1] Among the four human isoforms (RSK1-4), RSK2 has been implicated in various cancers, making it a compelling target for therapeutic intervention. LJH685 is a potent and selective, ATP-competitive inhibitor of the RSK family of kinases.[2][3] Structural analysis has confirmed that this compound directly binds to the ATP-binding site of the N-terminal kinase domain (NTKD) of RSK2.[4][5] This technical guide provides a comprehensive overview of the binding of this compound to the RSK2 NTKD, including quantitative binding data, detailed experimental protocols, and visualization of the relevant biological and experimental workflows.
Quantitative Binding Data
This compound demonstrates high potency against RSK1, RSK2, and RSK3. The primary method for quantifying this interaction has been through the determination of IC50 values in biochemical kinase assays. To date, specific dissociation constants (Kd) or inhibition constants (Ki) from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the this compound-RSK2 interaction have not been reported in the available literature.
Table 1: this compound Inhibition of RSK Isoforms
| Target | IC50 (nM) |
| RSK1 | 6[2][6] |
| RSK2 | 5[2][6] |
| RSK3 | 4[2][6] |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
The inhibitory activity of this compound against RSK isoforms was determined using a biochemical kinase assay. This assay measures the phosphorylation of a peptide substrate by the respective RSK enzyme in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant full-length RSK1, RSK2, and RSK3 enzymes.[6]
-
Peptide substrate: biotin-AGAGRSRHSSYPAGT-OH.[6]
-
ATP.[6]
-
This compound.
-
Assay buffer and detection reagents.
Procedure:
-
The RSK enzymes are incubated with the peptide substrate in a suitable kinase assay buffer. The concentrations of the enzymes are as follows: RSK1 (1 nmol/L), RSK2 (0.1 nmol/L), and RSK3 (1 nmol/L).[6]
-
The peptide substrate concentration is 200 nmol/L.[6]
-
This compound is added to the reaction mixture at various dilutions.
-
The kinase reaction is initiated by the addition of ATP. The ATP concentration is kept at the Km value for each respective enzyme: RSK1 (5 µmol/L), RSK2 (20 µmol/L), and RSK3 (10 µmol/L).[6]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of peptide phosphorylation is quantified using a suitable detection method, such as those based on fluorescence, luminescence, or radioactivity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (KinomeScan)
The selectivity of this compound was assessed using the KinomeScan competition-binding assay. This method quantitatively measures the binding of an inhibitor to a large panel of kinases. In this assay, the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured, and a lower amount indicates a stronger interaction with the test compound. This assay was performed against a panel of 96 kinases at a concentration of 10 μmol/L for this compound.[4] While the specific quantitative results for all 96 kinases are not publicly detailed, the study concluded that this compound demonstrates excellent selectivity for RSK family kinases.[4]
Signaling Pathways and Experimental Workflows
RSK2 Signaling Pathway
RSK2 is a key component of the MAPK/ERK signaling cascade. Its activation is initiated by extracellular signals such as growth factors, which leads to the activation of a cascade of kinases. The activated RSK2 then phosphorylates a variety of downstream substrates, influencing cellular processes like gene expression, cell cycle progression, and survival.
Caption: RSK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of this compound against RSK2.
Caption: Workflow for determining the IC50 of this compound against RSK2.
Logical Relationship of this compound Inhibition
This compound acts as an ATP-competitive inhibitor, meaning it binds to the same site on the RSK2 N-terminal kinase domain as ATP, thereby preventing the natural substrate from being phosphorylated.
Caption: Competitive inhibition of RSK2 by this compound at the ATP binding site.
Conclusion
This compound is a highly potent and selective inhibitor of the RSK family of kinases, with a particularly strong activity against RSK2. It functions through an ATP-competitive mechanism by binding to the N-terminal kinase domain. While its inhibitory effects have been well-characterized using biochemical assays, a more comprehensive understanding of its binding thermodynamics and kinetics through biophysical methods would be beneficial. The information and protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery who are investigating the role of RSK2 and the therapeutic potential of its inhibitors.
References
Understanding the Nonplanar Conformation of LJH685: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and functional characteristics of LJH685, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. A key feature of this compound is its unusual nonplanar conformation, which is critical for its high selectivity and efficacy. This document provides a comprehensive overview of the available data, experimental methodologies, and the signaling pathways involved, intended to support further research and drug development efforts.
Core Concepts: The Significance of a Nonplanar Structure
Structural analysis has revealed that this compound adopts an unusual, non-planar conformation when bound to the ATP-binding site of the RSK2 N-terminal kinase domain.[1][2][3][4] This three-dimensional arrangement is a determining factor in its high selectivity for the RSK family of kinases over other related kinases.[1][2] The unique shape allows for specific interactions within the binding pocket that would not be possible for a planar molecule, thus conferring a distinct pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and structural determination of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| RSK1 | Biochemical | 6 nM | [5][6] |
| RSK2 | Biochemical | 5 nM | [5][6] |
| RSK3 | Biochemical | 4 nM | [5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 Value | Reference |
| MDA-MB-231 | Soft Agar Growth | 0.73 µM | [6] |
| H358 | Soft Agar Growth | 0.79 µM | [6] |
Table 3: Crystallographic Data for this compound in complex with RSK2 (PDB ID: 4NUS)
| Parameter | Value | Reference |
| Resolution | 2.39 Å | [3] |
| R-Value Work | 0.189 | [3] |
| R-Value Free | 0.231 | [3] |
Signaling Pathway and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RSK family of serine/threonine kinases, which are positioned downstream of the MAPK/ERK signaling cascade.[1][6] By blocking RSK activity, this compound prevents the phosphorylation of downstream substrates, such as Y-box binding protein 1 (YB1).[1] This inhibition ultimately leads to the regulation of the cell cycle and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway.[5]
Caption: this compound inhibits RSK, blocking YB1 phosphorylation and downstream cellular processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are outlined below.
In Vitro Kinase Assay
The inhibitory activity of this compound against RSK isoforms 1, 2, and 3 was determined using a biochemical assay with recombinant full-length RSK proteins.[5]
-
Enzyme Preparation : Recombinant full-length RSK1, RSK2, and RSK3 are expressed and purified.
-
Compound Preparation : this compound is serially diluted to a range of concentrations.
-
Reaction Mixture : The kinase, a suitable substrate (e.g., a specific peptide), and ATP are combined in a reaction buffer.
-
Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
Detection : Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based assay that measures the remaining ATP.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (Anchorage-Independent Growth)
The effect of this compound on the proliferation of cancer cell lines such as MDA-MB-231 and H358 was assessed in an anchorage-independent growth setting using a soft agar colony formation assay.[6]
-
Cell Seeding : A base layer of agar in culture medium is prepared in a multi-well plate. A top layer containing a suspension of cells and this compound at various concentrations is then added.
-
Incubation : The plates are incubated for an extended period (e.g., 72 hours) to allow for colony formation.[6]
-
Colony Staining and Counting : Colonies are stained with a vital dye (e.g., crystal violet) and counted.
-
Data Analysis : The EC50 values are determined by plotting the number of colonies against the drug concentration.
Western Blotting for Protein Phosphorylation
To confirm the on-target effect of this compound in cells, Western blotting was used to measure the phosphorylation status of RSK substrates like YB1.[4]
-
Cell Treatment : Cancer cell lines are treated with varying concentrations of this compound for a specified time (e.g., 4 hours).[6]
-
Cell Lysis : Cells are lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-YB1) and the total protein.
-
Detection : Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Analysis : The band intensities are quantified to determine the level of protein phosphorylation relative to the total protein.
X-ray Crystallography
The three-dimensional structure of this compound in complex with the N-terminal kinase domain of RSK2 was determined by X-ray crystallography.[3][4]
Caption: Workflow for determining the crystal structure of this compound in complex with RSK2.
Conclusion
The nonplanar conformation of this compound is a critical determinant of its high potency and selectivity as an RSK inhibitor. The data and experimental protocols summarized in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and to design next-generation inhibitors with improved pharmacological properties. The unique structural features of this compound highlight the importance of considering three-dimensional molecular geometry in modern drug discovery.
References
- 1. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: LJH685 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJH685 is a potent and selective ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] RSK isoforms are implicated in various cancers, making them attractive therapeutic targets.[2][3] this compound demonstrates significant anti-proliferative effects in cancer cell lines dependent on the MAPK pathway by inducing cell-cycle regulation and apoptosis.[4] This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.
Data Presentation
Table 1: Biochemical Activity of this compound Against RSK Isoforms
| Target | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][4]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | EC50 (µM) | Incubation Time |
| MDA-MB-231 | Soft Agar Growth | 0.73 | 72 hours |
| H358 | Soft Agar Growth | 0.79 | 72 hours |
EC50 values represent the concentration of this compound required to inhibit 50% of cell growth in soft agar.[1]
Signaling Pathway
This compound targets the RSK family of kinases, which are key downstream effectors of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and motility. This compound binds to the N-terminal kinase ATP-binding site of RSK, preventing the phosphorylation of its downstream substrates, such as Y-box binding protein 1 (YB1).[2][3]
Caption: this compound inhibits RSK, blocking YB1 phosphorylation and downstream cell proliferation.
Experimental Protocols
Biochemical RSK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant RSK isoforms.
Materials:
-
Recombinant full-length RSK1, RSK2, and RSK3 proteins
-
Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the RSK isoforms in kinase buffer to the following final concentrations: RSK1 (1 nmol/L), RSK2 (0.1 nmol/L), or RSK3 (1 nmol/L).[4]
-
Add 2.5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Prepare the substrate solution by diluting the peptide substrate and ATP in kinase buffer. The final concentrations should be 200 nmol/L for the peptide substrate and at the Km for ATP for each enzyme (RSK1, 5 µmol/L; RSK2, 20 µmol/L; and RSK3, 10 µmol/L).[4]
-
Initiate the kinase reaction by adding 5 µL of the substrate solution to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP according to the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (CellTiter-Glo®)
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
Materials:
-
MAPK pathway-dependent cancer cell lines (e.g., Calu6, NCI-H2122, SW620)[4]
-
Cell growth medium
-
This compound
-
96-well tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
Procedure:
-
Seed 1,000 cells per well in 100 µL of cell growth medium in a 96-well plate.[4]
-
Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell growth medium.
-
Add the diluted this compound or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours.[4]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the DMSO control and determine the EC50 value.
Anchorage-Independent Growth (Soft Agar) Assay
This assay evaluates the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.
Materials:
-
MDA-MB-231 or H358 cells
-
Base agar layer (e.g., 0.6% agar in cell growth medium)
-
Top agar layer (e.g., 0.3% agar in cell growth medium)
-
This compound
-
6-well plates
Procedure:
-
Prepare the base agar layer by mixing 1.2% agar with 2x cell growth medium at a 1:1 ratio and dispense 2 mL into each well of a 6-well plate. Allow it to solidify.
-
Trypsinize and count the cells. Resuspend the cells in cell growth medium.
-
Prepare the top agar layer by mixing the cell suspension with 0.6% agar and 2x cell growth medium containing various concentrations of this compound or DMSO. The final cell density should be around 5,000 cells per well in 0.3% agar.
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, feeding the colonies with 200 µL of medium containing this compound or DMSO every 3-4 days.
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies and calculate the percent inhibition of colony formation relative to the DMSO control to determine the EC50 value.
Experimental Workflow
Caption: General workflow for in vitro characterization of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of the RSK inhibitor this compound. These assays are essential for determining its biochemical potency, cellular efficacy, and mechanism of action, thereby supporting its further development as a potential therapeutic agent for MAPK-driven cancers.
References
LJH685: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJH685 is a potent and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It demonstrates significant anti-proliferative effects in cancer cell lines dependent on the MAPK signaling pathway, primarily through the induction of cell cycle arrest and apoptosis.[4] This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the N-terminal kinase domain of RSK isoforms.[3][5] The RSK family (RSK1, RSK2, RSK3, and RSK4) are downstream effectors of the Ras/Raf/MEK/ERK signaling cascade.[4] Upon activation by ERK1/2, RSKs phosphorylate a multitude of cytoplasmic and nuclear substrates, regulating diverse cellular processes such as cell proliferation, survival, and motility.[4] One key substrate of RSK is the Y-box binding protein 1 (YB1), which, upon phosphorylation at Ser102, translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and drug resistance.[1][3] this compound effectively blocks the phosphorylation of YB1, leading to its cytoplasmic retention and subsequent anti-proliferative effects.[1][2]
Signaling Pathway
Caption: The Ras/Raf/MEK/ERK signaling pathway leading to RSK activation and YB1 phosphorylation. This compound specifically inhibits RSK, blocking downstream signaling.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cellular anti-proliferative activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| RSK1 | 6[1] |
| RSK2 | 5[1] |
| RSK3 | 4[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (Anchorage-Independent Growth)
| Cell Line | Cancer Type | EC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.73 |
| H358 | Lung Cancer | 0.79 |
| MOLM-13 | Acute Myeloid Leukemia | 22 |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
This compound has a molecular weight of 381.42 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.81 mg of this compound in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term use.[6] Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare fresh working solutions by diluting the stock solution in cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium.
-
Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Western Blot Analysis of YB1 Phosphorylation
This protocol describes the detection of phosphorylated YB1 at serine 102 (p-YB1 Ser102) in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound working solutions
-
Vehicle control (DMSO in culture medium)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-YB1 (Ser102)
-
Rabbit or mouse anti-total YB1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 4 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-YB1 Ser102) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe for total YB1 and a loading control.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Agar
-
2x cell culture medium
-
Fetal Bovine Serum (FBS)
-
6-well plates
-
This compound working solutions
-
Vehicle control
Protocol:
-
Bottom Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Cool the agar to 42°C in a water bath.
-
Mix equal volumes of the 1.2% agar and 2x culture medium (supplemented with 20% FBS) to create a 0.6% bottom agar layer.
-
Dispense 2 mL of the bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution and cool to 42°C.
-
Trypsinize and count the cells.
-
Resuspend the cells in 1x culture medium at a concentration of 2 x 10^4 cells/mL.
-
Mix equal volumes of the cell suspension and the 0.7% agar solution to get a final cell density of 1 x 10^4 cells/mL in 0.35% agar.
-
Immediately plate 1.5 mL of this cell-agar suspension on top of the solidified bottom agar layer.
-
-
Treatment:
-
After the top layer solidifies, add 500 µL of culture medium containing the desired concentrations of this compound (e.g., 0.01-100 µM) or vehicle control to each well.
-
Replenish the medium with fresh this compound or vehicle every 3-4 days.
-
-
Colony Formation and Analysis:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound or vehicle control
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 72 hours).
-
Harvest both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and 7-AAD staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or another fluorochrome)
-
7-Aminoactinomycin D (7-AAD)
-
1x Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Experimental Workflow Visualization
Caption: A general experimental workflow for investigating the cellular effects of this compound.
References
- 1. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Soft–Agar colony Formation Assay [bio-protocol.org]
- 5. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 6. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
LJH685: Application Notes and Protocols for a Pan-RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJH685 is a potent and selective, ATP-competitive pan-inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2][3] It demonstrates high affinity for the N-terminal kinase domain of RSK isoforms, playing a crucial role in the MAPK signaling pathway. By inhibiting RSK, this compound modulates the phosphorylation of downstream substrates, such as Y-box binding protein 1 (YB1), leading to anti-proliferative effects, cell cycle regulation, and apoptosis in cancer cells dependent on the MAPK pathway.[1][2] This document provides a summary of the available data on the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound in various contexts, along with detailed protocols for its experimental application.
Data Presentation
Enzymatic Activity of this compound
This compound exhibits potent inhibitory activity against the kinase activity of RSK isoforms 1, 2, and 3 in enzymatic assays.
| Target | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
Table 1: IC50 values of this compound against RSK isoforms in cell-free enzymatic assays. Data sourced from multiple references.[1][2][3]
Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Condition | EC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Anchorage-Independent (Soft Agar) | 0.73[2] |
| NCI-H358 | Non-Small Cell Lung Cancer | Anchorage-Independent (Soft Agar) | 0.79[2] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (CellTox Green) | 22[2] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (CellTiter-Glo) | 9.71[2] |
Table 2: EC50 values of this compound in different cancer cell lines. These values reflect the concentration needed for 50% inhibition of cell growth under the specified assay conditions.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to determine the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and adjust the concentration to seed 1,000-5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from typically 0.01 µM to 100 µM. A vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data by setting the average luminescence from the vehicle-treated wells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of YB1 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of its downstream target, YB1.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-YB1 (Ser102) and anti-total YB1
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-YB1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
(Optional) Strip the membrane and re-probe with an antibody against total YB1 to confirm equal protein loading.
-
Visualizations
Signaling Pathway of this compound Inhibition
References
Application Notes and Protocols for LJH685 in Anchorage-Independent Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a critical characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate. The soft agar colony formation assay is a well-established in vitro method to assess this oncogenic potential. LJH685 is a potent and selective, ATP-competitive pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family, targeting RSK1, RSK2, and RSK3.[1][2] RSK kinases are key downstream effectors of the MAPK/ERK signaling pathway and are implicated in regulating cell proliferation, survival, and motility.[3][4] Inhibition of RSK by this compound has been demonstrated to suppress anchorage-independent growth in a subset of cancer cell lines, making it a valuable tool for investigating the role of the RSK signaling pathway in tumorigenesis and for the preclinical evaluation of potential therapeutic agents.[3][5]
These application notes provide a detailed protocol for utilizing this compound in anchorage-independent growth assays, along with relevant quantitative data and a visualization of the targeted signaling pathway.
Data Presentation
The following tables summarize the inhibitory activity of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |
Table 2: Efficacy of this compound in Anchorage-Independent Growth Assays
| Cell Line | EC₅₀ (µM) |
| MDA-MB-231 (Breast Cancer) | 0.73 |
| H358 (Lung Cancer) | 0.79 |
| Data represents the effective concentration of this compound required to inhibit colony formation in soft agar by 50%. Sourced from MedchemExpress.[2] |
Signaling Pathway
This compound targets the RSK family of kinases, which are downstream of the Ras/Raf/MEK/ERK signaling cascade. The diagram below illustrates the position of RSK in this pathway and the point of inhibition by this compound.
Caption: this compound inhibits RSK within the MAPK/ERK signaling pathway.
Experimental Protocols
This section provides a detailed protocol for a soft agar colony formation assay to evaluate the effect of this compound on anchorage-independent growth.
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231, H358)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (solubilized in DMSO to create a stock solution)
-
Noble Agar
-
Sterile, tissue culture-grade water
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Crystal Violet solution (0.05% in 20% methanol)
Protocol
-
Preparation of Agar Solutions:
-
Preparation of the Base Layer:
-
Pre-warm 2x complete cell culture medium to 37°C.
-
In a sterile 50 mL conical tube, mix the 1.2% agar solution with the 2x complete medium in a 1:1 ratio to create a final concentration of 0.6% agar in 1x complete medium.[6]
-
Gently pipette 2 mL of the 0.6% base agar mixture into each well of a 6-well plate.[6]
-
Allow the base layer to solidify at room temperature in a laminar flow hood for at least 30 minutes.
-
-
Preparation of the Cell Layer:
-
Harvest cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count. Ensure a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in complete medium to a concentration of 4 x 10⁴ cells/mL.
-
Prepare the 0.35% top agar mixture by combining the 0.7% agar solution and 2x complete medium in a 1:1 ratio.
-
In a 15 mL conical tube, mix 1 mL of the cell suspension (4 x 10⁴ cells) with 1 mL of the 0.35% top agar mixture.
-
Immediately add the desired concentration of this compound or vehicle control (DMSO) to the cell-agar suspension and mix gently by inverting. The final volume of DMSO should be consistent across all conditions and ideally ≤0.1%.
-
-
Plating and Incubation:
-
Carefully layer 1.5 mL of the cell-agar-LJH685 mixture on top of the solidified base layer in each well.
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Add 1 mL of complete medium containing the appropriate concentration of this compound or vehicle control on top of the agar to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14-28 days. The incubation time will vary depending on the cell line's growth rate.[7][9]
-
Replenish the top medium with fresh medium containing this compound or vehicle every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 1 mL of 0.05% Crystal Violet solution to each well and incubating for 1 hour at room temperature.[10]
-
Gently wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a light microscope. A colony is typically defined as a cluster of >50 cells.
-
Capture images of the wells for documentation.
-
Experimental Workflow
Caption: Workflow for this compound anchorage-independent growth assay.
Conclusion
This compound serves as a potent and selective tool for investigating the role of RSK signaling in cancer cell proliferation and survival, particularly in the context of anchorage-independent growth. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful optimization of cell numbers, this compound concentrations, and incubation times for specific cell lines is recommended to achieve robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lab.moffitt.org [lab.moffitt.org]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [en.bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Studying YB-1 Phosphorylation using LJH685
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-box binding protein-1 (YB-1) is a multifunctional oncoprotein implicated in cancer progression, drug resistance, and stress responses.[1][2] Its activity is modulated by post-translational modifications, with phosphorylation at serine 102 (S102) being a critical event for its nuclear translocation and subsequent regulation of gene expression.[3][4] The p90 ribosomal S6 kinases (RSK) are key upstream kinases responsible for YB-1 S102 phosphorylation, making them attractive targets for therapeutic intervention.[5][6]
LJH685 is a potent and selective, ATP-competitive inhibitor of the RSK family of kinases.[7][8] It effectively blocks the phosphorylation of YB-1 at S102, providing a valuable chemical tool to investigate the downstream consequences of this signaling event.[5][9] These application notes provide detailed protocols for utilizing this compound to study YB-1 phosphorylation and its functional roles in cellular processes.
Mechanism of Action
This compound targets the N-terminal kinase domain of RSK isoforms, preventing the phosphorylation of its substrates, including YB-1.[5] By inhibiting RSK, this compound effectively reduces the levels of phosphorylated YB-1 (pYB-1 S102), leading to the modulation of YB-1's subcellular localization and transcriptional activity.[3][10] This inhibition of the RSK/YB-1 signaling axis has been shown to induce anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer cell lines.[10][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition [7][10]
| Target | IC₅₀ (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
Table 2: Cellular Activity [7]
| Cell Line | Assay | EC₅₀ (µM) | Incubation Time (hours) |
| MDA-MB-231 | Soft Agar Growth | 0.73 | 72 |
| H358 | Soft Agar Growth | 0.79 | 72 |
| MOLM-13 | Cell Viability (CellTox Green) | 22 | 72 |
| MOLM-13 | Cell Viability (CellTiter-Glo) | 9.71 | 72 |
Signaling Pathways and Experimental Workflow
YB-1 Phosphorylation Signaling Pathway
The diagram below illustrates the signaling cascade leading to YB-1 phosphorylation and its inhibition by this compound. Growth factor signaling through receptor tyrosine kinases (RTKs) activates the Ras/MEK/ERK and PI3K/AKT pathways, both of which can converge on RSK to phosphorylate YB-1 at S102.
Experimental Workflow for Studying YB-1 Phosphorylation
This diagram outlines a typical experimental workflow to assess the effect of this compound on YB-1 phosphorylation and its cellular consequences.
Experimental Protocols
Protocol 1: Inhibition of YB-1 Phosphorylation in Cultured Cells
This protocol describes how to treat cultured cells with this compound and assess the phosphorylation status of YB-1 by Western blotting.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, H358)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pYB-1 (S102), anti-YB-1 (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for the desired time (e.g., 4 hours).
-
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pYB-1 (S102) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading and total YB-1 levels, the membrane can be stripped and re-probed with antibodies for total YB-1 and a loading control.
-
Protocol 2: In Vitro RSK Kinase Assay
This protocol is for assessing the direct inhibitory effect of this compound on RSK-mediated phosphorylation of a YB-1 substrate in a cell-free system.
Materials:
-
Recombinant active RSK1, RSK2, or RSK3
-
Recombinant YB-1 protein or a peptide substrate containing the S102 phosphorylation site
-
This compound
-
Kinase assay buffer
-
ATP (γ-³²P-ATP for radioactive detection or "cold" ATP for non-radioactive methods)
-
96-well plates
-
Scintillation counter or appropriate detection system for non-radioactive assays
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of recombinant RSK kinase in kinase assay buffer.
-
Prepare a solution of the YB-1 substrate in kinase assay buffer.
-
Prepare an ATP solution (containing a tracer amount of γ-³²P-ATP if using radioactive detection) in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the recombinant RSK kinase to each well.
-
Add the YB-1 substrate to each well.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radioactive detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., antibody-based): Transfer the reaction mixture to an ELISA plate coated with an antibody that captures the phosphorylated substrate. Detect the amount of phosphorylated substrate using a secondary antibody and a colorimetric or fluorescent readout.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for elucidating the role of RSK-mediated YB-1 phosphorylation in various biological and pathological processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. By carefully designing and executing these experiments, investigators can gain deeper insights into the functional consequences of inhibiting this critical signaling pathway.
References
- 1. www2.nau.edu [www2.nau.edu]
- 2. mdpi.com [mdpi.com]
- 3. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
- 4. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fisetin targets YB-1/RSK axis independent of its effect on ERK signaling: insights from in vitro and in vivo melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: LJH685
Introduction
LJH685 is a potent, ATP-competitive, and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It demonstrates significant inhibitory activity against RSK1, RSK2, and RSK3.[3][4][5] The RSK signaling pathway is a downstream component of the Ras/Raf/MEK/ERK pathway and is implicated in regulating cell proliferation, survival, and motility.[1][6] this compound functions by binding to the N-terminal kinase ATP-binding site of RSK, preventing the phosphorylation of its substrates, such as Y-box binding protein 1 (YB1) on serine 102.[1][4][7] This inhibition of RSK activity has been shown to correlate with anti-proliferative effects in cancer cell lines, particularly in anchorage-independent growth conditions.[2][4] These notes provide detailed protocols for the preparation, storage, and application of this compound in a research setting.
Physicochemical and Inhibitory Properties
This compound is a crystalline solid with the following properties and inhibitory concentrations.
| Property | Value | Citations |
| Molecular Weight | 381.42 g/mol | [4][7] |
| Molecular Formula | C22H21F2N3O | [4][7] |
| CAS Number | 1627710-50-2 | [4][7] |
| Appearance | Crystalline Solid | [1][4][] |
| Purity | >98% | [4][9] |
| IC50 (RSK1) | 6 nM | [3][4][7] |
| IC50 (RSK2) | 5 nM | [3][4][7] |
| IC50 (RSK3) | 4 nM | [3][4][7] |
Solution Preparation
Proper dissolution is critical for experimental success. It is recommended to use fresh, anhydrous solvents, as moisture can reduce the solubility of this compound, particularly in DMSO.[3][7] Sonication or gentle heating (to 37°C) may be used to aid dissolution if precipitation occurs.[3][10][11]
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Citations |
| DMSO | ≥ 31 mg/mL (81.28 mM) | [3][] |
| DMF | 30 mg/mL | [4][5] |
| Ethanol | Up to 20 mg/mL | [4][5][7] |
| Water | Insoluble | [7] |
| DMSO:PBS (pH 7.2) (1:7) | 0.125 mg/mL | [4][5] |
In Vitro Stock and Working Solutions
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature for at least 60 minutes before opening.[12]
-
To prepare a 10 mM stock solution, add 2.62 mL of high-quality, anhydrous DMSO to 10 mg of this compound (MW: 381.42).
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
For cell-based assays, dilute the stock solution further in the appropriate cell culture medium. Note: The final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[10] A negative control with the equivalent DMSO concentration should always be included.[10]
In Vivo Formulations
For animal studies, this compound can be prepared as a suspension for oral administration or as a clear solution for injection. It is strongly recommended to prepare these formulations fresh on the day of use.[3]
| Administration Route | Formulation Composition | Final Concentration | Citations |
| Oral (Suspension) | This compound in Carboxymethylcellulose sodium (CMC-Na) solution. | ≥ 5 mg/mL | [7] |
| Injection (Clear Solution) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O. | 0.5 mg/mL | [7] |
| Injection (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | ≥ 1 mg/mL | [3] |
| Injection (Clear Solution) | 5% DMSO, 95% Corn Oil. | Not Specified | [7] |
| Injection (Clear Solution) | 10% DMSO, 90% Corn Oil. | ≥ 1 mg/mL | [3] |
Protocol for Preparing an Injectable Solution (1 mg/mL): This protocol is based on the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add the solvents sequentially.
-
Start with 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.[3]
-
Add 50 µL of Tween-80 and mix again until clear.[3]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[3]
-
The resulting solution should be clear. If not, gentle warming or sonication can be applied. Use this solution immediately for optimal results.[3][7]
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Stability Period | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [7] |
| Solid (Powder) | -38°C | Long-term (months to years) | [] |
| Stock Solution in Solvent | -80°C | 1 to 2 years | [3][7] |
| Stock Solution in Solvent | -20°C | 1 month to 1 year | [3][7][12] |
Best Practices for Storage:
-
Solid Compound: Store in a tightly sealed vial in a dry environment at the recommended temperature.[][12]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[3][7][10]
-
Usage: Before use, allow vials to equilibrate to room temperature for at least one hour before opening to prevent condensation.[12] Solutions should ideally be used on the same day they are prepared.[12]
Experimental Protocols
Signaling Pathway of this compound Inhibition
This compound acts as a critical inhibitor in the MAPK/ERK signaling cascade. This pathway, often activated by growth factors, leads to the sequential activation of Ras, Raf, MEK, and ERK.[6] Activated ERK then phosphorylates and activates RSK, which in turn phosphorylates numerous substrates, including YB1, to promote cell growth and survival.[6][7] this compound directly inhibits RSK, blocking this downstream signaling.[4][7]
References
- 1. apexbt.com [apexbt.com]
- 2. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1627710-50-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. This compound | S6 Kinase | Apoptosis | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Measuring LJH685 Efficacy in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers to assess the efficacy of LJH685, a potent and selective pan-RSK (p90 ribosomal S6 kinase) inhibitor, in a cellular context. Detailed protocols for key experiments are provided, including methods to evaluate the direct inhibition of RSK kinase activity, the impact on downstream signaling pathways, and the ultimate effects on cancer cell proliferation, survival, and cell cycle progression. The provided methodologies are essential for characterizing the cellular mechanism of action of this compound and for its preclinical evaluation as a potential therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor that targets the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, which are key components of the MAPK signaling pathway.[1] RSK isoforms (RSK1, RSK2, RSK3, and RSK4) are activated downstream of the Ras-MEK-ERK cascade and play crucial roles in regulating cell proliferation, survival, and motility. In many cancers, the MAPK pathway is constitutively active, leading to aberrant RSK activation and promoting tumorigenesis. This compound is an ATP-competitive inhibitor that binds to the N-terminal kinase domain of RSK, effectively blocking its catalytic activity.[1] A primary and well-characterized downstream substrate of RSK is Y-box binding protein 1 (YB1), which, upon phosphorylation by RSK at serine 102, translocates to the nucleus to regulate the transcription and translation of genes involved in cell growth and drug resistance.[1][2] By inhibiting RSK, this compound prevents the phosphorylation of YB1 and other substrates, leading to anti-proliferative effects, induction of apoptosis, and cell cycle arrest in susceptible cancer cell lines.[3]
Signaling Pathway of this compound Action
Caption: this compound inhibits RSK, preventing YB1 phosphorylation and downstream signaling.
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay Type |
| IC50 | RSK1 | 6 nM | In vitro Kinase Assay |
| RSK2 | 5 nM | In vitro Kinase Assay | |
| RSK3 | 4 nM | In vitro Kinase Assay | |
| EC50 | MDA-MB-231 | 0.73 µM | Soft Agar Assay |
| H358 | 0.79 µM | Soft Agar Assay |
Experimental Protocols
Western Blot Analysis of YB1 Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of YB1 at Serine 102, a direct downstream target of RSK, in response to this compound treatment.
Experimental Workflow:
Caption: Workflow for Western blot analysis of YB1 phosphorylation.
Materials:
-
Cell Line: e.g., MDA-MB-231 or H358
-
This compound: Dissolved in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Primary Antibodies: Rabbit anti-phospho-YB1 (Ser102), Rabbit anti-YB1, Mouse anti-GAPDH or β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1-10 µM) or DMSO vehicle control for 4 hours.[4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against phospho-YB1 (Ser102) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total YB1 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure the number of viable cells in culture based on the quantification of ATP.
Experimental Workflow:
References
Application Notes: LJH685 in Cell Proliferation Studies
Introduction
LJH685 is a potent, selective, and ATP-competitive small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family.[1][2] RSK comprises a family of serine/threonine kinases (RSK1, RSK2, RSK3, and RSK4) that act as downstream effectors of the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[3][4] This pathway is crucial in regulating diverse cellular processes, including cell proliferation, survival, and motility.[3][5] Aberrant activation of the MAPK pathway and subsequent RSK signaling is a common feature in various cancers, making RSK an attractive therapeutic target.[3][5]
This compound effectively inhibits RSK1, RSK2, and RSK3 at nanomolar concentrations, leading to the suppression of downstream signaling events.[1][6] Its primary mechanism in cancer cells involves modulating the phosphorylation of key substrates like Y-box binding protein 1 (YB1).[5][6] By inhibiting the RSK-YB1 signaling axis, this compound can induce cell cycle arrest, apoptosis, and a reduction in cell proliferation, particularly in cancer cell lines dependent on the MAPK pathway.[3][6] These application notes provide detailed protocols for utilizing this compound to study its anti-proliferative effects.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by targeting the N-terminal kinase domain of RSK, preventing the phosphorylation of its substrates.[2][5] As a downstream component of the frequently activated Ras/MAPK pathway, RSK plays a pivotal role in transmitting signals that promote cell growth and survival.[3] this compound's inhibition of RSK blocks these signals, leading to decreased cell proliferation.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The tables below summarize its inhibitory concentrations against RSK isoforms and its effect on cancer cell line growth.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
| Data sourced from references[1][6]. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | EC₅₀ (µM) | Incubation Time |
| MDA-MB-231 | Soft Agar (Anchorage-Independent Growth) | 0.73 | 72 hours |
| H358 | Soft Agar (Anchorage-Independent Growth) | 0.79 | 72 hours |
| Data sourced from reference[1]. |
Experimental Protocols
Herein are detailed protocols to assess the application of this compound in cell proliferation studies.
Protocol 1: Cell Proliferation Assay (ATP-Based Luminescence)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[6]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H358)[1]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000 cells in 100 µL of medium per well into an opaque-walled 96-well plate. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.01 µM to 100 µM.[1] Include a DMSO vehicle control.
-
Treatment: Carefully add the this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the log concentration of this compound to determine the EC₅₀ value.
Protocol 2: Anchorage-Independent Growth Assay (Soft Agar)
This assay assesses the ability of cells to proliferate in an anchorage-independent manner, a hallmark of malignant transformation. This compound has been shown to inhibit this process effectively.[1][7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Agar (low melting point)
-
This compound stock solution (in DMSO)
-
6-well plates
Procedure:
-
Bottom Agar Layer: a. Prepare a 1.2% agar solution in sterile water and autoclave. b. Mix the 1.2% agar solution 1:1 with 2X complete culture medium to create a 0.6% bottom agar layer. c. Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer (Cell Layer): a. Prepare a 0.7% agar solution. b. Trypsinize and count cells. Resuspend cells in complete medium. c. Mix the 0.7% agar solution 1:1 with the cell suspension (containing 2X medium and the desired number of cells, e.g., 5,000 cells/well). d. Add the appropriate concentration of this compound or vehicle control to this mixture. e. Immediately plate 1.5 mL of this top agar/cell mixture onto the solidified bottom layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days, or until colonies are visible. Feed the colonies every 3-4 days by adding 200 µL of medium containing this compound or vehicle.
-
Staining and Counting: a. After incubation, stain the colonies with a solution of Crystal Violet (e.g., 0.005% in PBS) for 1 hour. b. Wash the wells gently with PBS. c. Count the number of colonies in each well using a microscope.
-
Data Analysis: Calculate the percentage of colony formation inhibition relative to the vehicle control.
Protocol 3: Western Blot for Phospho-YB1 (Ser102)
This protocol is used to confirm the mechanism of action of this compound by measuring the inhibition of RSK's downstream target, YB1. A reduction in the phosphorylation of YB1 at serine 102 indicates successful RSK inhibition in a cellular context.[1][5]
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-YB1 (Ser102), anti-total-YB1, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 4 hours.[1]
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells directly in the plate with ice-cold lysis buffer. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-YB1 overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total YB1 and a loading control like Actin.
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated YB1 to total YB1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
LJH685 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with the potent and selective RSK inhibitor, LJH685.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[1][2]
Q2: I'm observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[2][6] Ensure you are using a sufficient volume of fresh DMSO. If the issue persists, consider preparing a fresh stock solution.
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: The reported solubility of this compound in DMSO varies between suppliers, with concentrations ranging from ≥10 mg/mL (26.21 mM) to 71 mg/mL (186.15 mM).[1][2][6][] It is always best to consult the certificate of analysis provided with your specific batch of this compound for the most accurate solubility information.
Q4: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?
A4: this compound is practically insoluble in water.[1] Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended for creating a primary stock solution. For cell-based assays, a concentrated DMSO stock should be prepared first and then diluted to the final working concentration in the aqueous medium. The final DMSO concentration in cell culture should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
Q5: How should I store my this compound stock solution?
A5: this compound powder is typically stored at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 2 years or -20°C for up to 1 year.[2] For short-term use (within a week), aliquots can be stored at 4°C.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder | - Inadequate solvent volume- Hygroscopic (wet) solvent- Insufficient mixing | - Increase the solvent volume to achieve the desired concentration.- Use fresh, anhydrous DMSO.[1][2]- Vortex, sonicate, or gently warm the solution to aid dissolution.[2][6] |
| Precipitation in stock solution upon storage | - Supersaturated solution- Improper storage conditions- Freeze-thaw cycles | - Prepare a new stock solution at a slightly lower concentration.- Store aliquots at -80°C for long-term stability.[2]- Aliquot the stock solution to minimize freeze-thaw cycles.[2][6] |
| Precipitation in working solution (e.g., cell culture media) | - Exceeding the solubility limit in the aqueous medium- High final concentration of this compound | - Lower the final working concentration of this compound.- Increase the percentage of co-solvents (if compatible with the experimental system).- Prepare the working solution fresh immediately before use.[1][2][6] |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution due to incomplete dissolution- Degradation of this compound | - Ensure the compound is fully dissolved before use.- Follow recommended storage conditions to prevent degradation.[2][8] |
Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that these values are approximate and may vary between different batches and suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥ 10 | ≥ 26.21 | [1] |
| ≥ 31 | ≥ 81.28 | [2][] | |
| 30 | [4][5] | ||
| 71 | 186.15 | [6] | |
| Ethanol | 2.5 | [4][5] | |
| 16 | 41.95 | [6] | |
| 20 | [1] | ||
| DMF | 30 | [4][5] | |
| Water | Insoluble | [1] | |
| DMSO:PBS (pH 7.2) (1:7) | 0.125 | [4][5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 381.42 g/mol ). For 1 mL of a 10 mM solution, you will need 3.814 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder in a sterile vial.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or a warm water bath (not exceeding 40°C) to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Preparation of an In Vivo Formulation
Several formulations are suggested for in vivo use. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[6]
Protocol 1: DMSO/PEG300/Tween-80/Saline [2][6]
-
Start with a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix. The final concentration of this compound will be 1 mg/mL (2.62 mM). This formulation should be prepared fresh for immediate use.[2]
Protocol 2: DMSO/Corn Oil [2]
-
Start with a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to achieve a uniform suspension. The final concentration of this compound will be 1 mg/mL (2.62 mM).
Visualizations
Caption: Workflow for preparing an this compound stock solution.
This compound is a potent and selective inhibitor of the p90 ribosomal S6 kinases (RSK), including RSK1, RSK2, and RSK3.[1][4][5][9][10] It functions by binding to the ATP-binding site of the N-terminal kinase domain of RSK.[3][9] This inhibition prevents the phosphorylation of downstream substrates, such as Y-box binding protein 1 (YB1), which is implicated in cell proliferation and survival.[1][3][4][9][11] The MAPK/ERK pathway is a key upstream activator of RSK.
Caption: this compound inhibits RSK, blocking downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS 1627710-50-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | S6 Kinase | Apoptosis | TargetMol [targetmol.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Biochemicals - CAT N°: 19913 [bertin-bioreagent.com]
- 11. interpriseusa.com [interpriseusa.com]
optimizing LJH685 concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of LJH685 in cell-based assays. Here you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, selective, and ATP-competitive pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family.[1][2] It specifically targets the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, and RSK3), preventing the phosphorylation of downstream substrates.[2][3] A key substrate inhibited by this compound is Y-box binding protein 1 (YB1), and the inhibition of its phosphorylation at serine 102 is a reliable marker of this compound activity in cells.[2][3][4] By inhibiting the RSK signaling pathway, which is downstream of the MAPK/ERK pathway, this compound can induce anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells dependent on this pathway.[5][6]
Q2: What is the recommended starting concentration for this compound in a new cell line? A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range, from 0.1 µM to 10 µM, is a good starting point for most cell-based assays, such as proliferation or western blot analysis.[1] The half-maximal effective concentration (EC50) for growth inhibition can vary significantly between cell lines, ranging from approximately 0.7 µM to over 20 µM.[1]
Q3: How should I prepare and store this compound stock solutions? A3: this compound is typically supplied as a crystalline solid. It is soluble in DMSO, and stock solutions are commonly prepared at a concentration of 10 mg/mL or 30 mg/mL.[4][5] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[5] DMSO stock solutions can also be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: In which signaling pathway does this compound function? A4: this compound functions within the MAPK/ERK signaling pathway.[1] RSK is a family of serine/threonine kinases that are direct downstream effectors of ERK1/2.[6] Upon activation by growth factors or other stimuli, the Ras/Raf/MEK/ERK cascade is initiated, leading to the phosphorylation and activation of RSK by ERK1/2.[6] Activated RSK then phosphorylates numerous substrates in the cytoplasm and nucleus to regulate diverse cellular processes, including cell proliferation, survival, and motility.[6] this compound specifically inhibits this final step involving RSK.
Troubleshooting Guide
Issue 1: High cell toxicity observed even at low this compound concentrations.
-
Possible Cause: The cell line may be highly sensitive to RSK inhibition or the solvent (DMSO).
-
Troubleshooting Steps:
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay is non-toxic (typically below 0.1%). Run a vehicle control (medium with the same DMSO concentration but without this compound) to verify.
-
Lower this compound Concentration Range: Test a lower range of concentrations (e.g., 1 nM to 1 µM).
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound. For example, if you are treating for 72 hours, try a 24 or 48-hour time point.
-
Check Cell Health: Ensure cells are healthy and in the logarithmic growth phase before adding the compound.[7] Stressed or confluent cells can be more sensitive to drug treatment.
-
Issue 2: No significant effect or inconsistent results observed.
-
Possible Cause: The concentration might be too low, the cell line may be resistant, or there may be issues with the compound's stability or experimental setup.
-
Troubleshooting Steps:
-
Confirm RSK Pathway Activity: Verify that the MAPK/ERK/RSK pathway is active in your cell line under your experimental conditions. You can do this by checking the basal phosphorylation levels of ERK and RSK substrates like YB1 via Western blot.
-
Increase this compound Concentration: Test a higher range of concentrations, for example, up to 50 µM or 100 µM, as some cell lines show resistance.[1][5]
-
Verify Compound Activity: Use a sensitive positive control cell line known to respond to this compound (e.g., MDA-MB-231, MOLM-13).[1][6] This will help confirm that your compound stock is active.
-
Check Solubility: When diluting the DMSO stock in aqueous media, ensure the compound does not precipitate. Visually inspect the medium for any signs of precipitation.
-
Optimize Cell Plating: Ensure even cell distribution in multi-well plates. Inconsistent cell seeding can lead to high variability in results.[7] Allowing cells to adhere for a few hours before moving the plate can help prevent edge effects.[7]
-
Issue 3: Difficulty detecting changes in YB1 phosphorylation via Western Blot.
-
Possible Cause: Low basal phosphorylation, antibody issues, or suboptimal incubation time.
-
Troubleshooting Steps:
-
Stimulate the Pathway: If basal p-YB1 levels are low, consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the ERK/RSK pathway before this compound treatment.
-
Optimize Incubation Time: The inhibition of YB1 phosphorylation can be rapid. Try shorter incubation times, such as 4 hours, which has been shown to be effective.[1]
-
Validate Antibodies: Ensure your primary antibodies for phosphorylated YB1 (Ser102) and total YB1 are specific and working correctly. Use appropriate positive and negative controls.
-
Load Sufficient Protein: Ensure you are loading an adequate amount of protein lysate (e.g., 15-30 µg) per lane for clear detection.[8]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Condition |
|---|---|---|
| RSK1 | 6 nM | Biochemical Kinase Assay[1][5] |
| RSK2 | 5 nM | Biochemical Kinase Assay[1][5] |
| RSK3 | 4 nM | Biochemical Kinase Assay[1][5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Incubation Time |
|---|---|---|---|
| MDA-MB-231 | Anchorage-independent Growth | EC50: 0.73 µM | 72 hours[1] |
| H358 | Anchorage-independent Growth | EC50: 0.79 µM | 72 hours[1] |
| MOLM-13 | Cell Viability (CellTiter-Glo) | EC50: 9.71 µM | 72 hours[1] |
| MOLM-13 | Cell Viability (CellTox Green) | EC50: 22 µM | 72 hours[1] |
| MDA-MB-231, H358 | YB1 Phosphorylation (Western Blot) | 0.1 - 10 µM | 4 hours[1] |
| A-375 | Gene Expression Analysis | 3 µM - 10 µM | 72 hours[9] |
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. marinbio.com [marinbio.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
LJH685 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides information on the potential off-target effects of LJH685, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent, ATP-competitive inhibitor of the RSK family of serine/threonine kinases. It demonstrates high potency against RSK1, RSK2, and RSK3.[1][2]
Q2: I am observing unexpected effects in my experiment that do not seem to be related to RSK inhibition. What are the known off-target effects of this compound?
This compound is characterized as a highly selective RSK inhibitor.[3][4] Extensive kinase screening has demonstrated that this compound has an excellent selectivity profile. At a concentration of 10 μM, which is significantly higher than its IC50 for RSK isoforms, this compound shows minimal binding to a large panel of other kinases.[4] Therefore, significant off-target effects at typical experimental concentrations are unlikely. If you are observing unexpected phenotypes, consider the following:
-
Concentration: Are you using a concentration of this compound that is much higher than necessary to inhibit RSK in your system? High concentrations of any inhibitor can lead to off-target activities.
-
Cellular Context: The effects of RSK inhibition can be highly dependent on the specific cell line and its genetic background.[3][4] The observed phenotype may be a downstream consequence of RSK inhibition in your specific model that has not been previously described.
-
Compound Purity: Ensure the purity of your this compound compound. Impurities could potentially cause off-target effects.
Q3: Where can I find quantitative data on the selectivity of this compound against other kinases?
A KinomeScan™ analysis has been performed to assess the binding of this compound to a panel of 96 kinases at a concentration of 10 μM. The results indicate a very high degree of selectivity for RSK family kinases.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype/Cellular Effect | 1. High this compound Concentration: Using concentrations significantly above the IC50 for RSK may lead to engagement with lower-affinity off-targets. | Action: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit RSK phosphorylation of its known substrates (e.g., YB1) in your cell line. Use this optimal concentration for your experiments. |
| 2. Cell-Specific Effects of RSK Inhibition: The observed phenotype might be a novel downstream consequence of on-target RSK inhibition in your specific experimental model. | Action: To confirm that the effect is on-target, consider using a structurally different RSK inhibitor to see if it phenocopies the effect of this compound. Additionally, siRNA or CRISPR-Cas9 mediated knockdown of RSK isoforms can be used to validate that the phenotype is due to loss of RSK activity. | |
| 3. Compound Quality: The this compound compound may contain impurities that are causing the unexpected effects. | Action: Verify the purity of your this compound stock using analytical methods such as HPLC-MS. If in doubt, obtain a new, high-purity batch of the compound. | |
| Inconsistent Results Between Experiments | 1. Variability in Experimental Conditions: Minor variations in cell density, passage number, or treatment duration can lead to different outcomes. | Action: Standardize all experimental parameters. Ensure consistent cell culture practices and precise timing of treatments and assays. |
| 2. Compound Degradation: Improper storage of this compound can lead to reduced potency and inconsistent results. | Action: Store this compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Kinase Selectivity of this compound
The following table summarizes the high selectivity of this compound. Data is derived from a KinomeScan™ binding assay performed at a 10 μM concentration of this compound against a panel of 96 kinases. The values represent the percentage of the kinase that is bound by this compound at this concentration.
| Kinase Family | Representative Kinases with Minimal Binding (<10%) |
| AGC | AKT1, P70S6K, SGK1, ROCK1, ROCK2 |
| CAMK | CAMK1D, DAPK1, MAPKAPK2, PIM1, PIM2 |
| CK1 | CK1d, CK1e |
| CMGC | CDK2, DYRK1A, GSK3B, MAPK1 (ERK2), PLK1 |
| STE | MAP2K1 (MEK1), MAP3K5 (ASK1), PAK1 |
| TK | ABL1, EGFR, ERBB2, FLT3, SRC |
| TKL | BRAF, RAF1 (c-Raf) |
Note: This is a representative list. The full panel showed minimal binding to the vast majority of the 96 kinases tested at 10 μM.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific kinase in a biochemical assay.
-
Reagents: Recombinant active kinase, appropriate peptide substrate, ATP, kinase buffer, this compound stock solution, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a microplate, add the kinase and the peptide substrate to each well. c. Add the diluted this compound or vehicle control (DMSO) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies substrate phosphorylation or ATP consumption.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits the RSK signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
improving the efficacy of LJH685 in vitro
Welcome to the Technical Support Center for LJH685. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to effectively use this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, ATP-competitive, and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family.[1][2] It specifically inhibits the N-terminal kinase domain of RSK isoforms.[2][3] By inhibiting RSK, this compound can modulate downstream signaling, affecting processes like cell proliferation, survival, and motility, particularly in cancer cell lines dependent on the MAPK pathway.[4][5]
Q2: What are the reported IC50 values for this compound against RSK isoforms? A2: this compound demonstrates low nanomolar potency against the primary RSK isoforms. The reported half-maximal inhibitory concentrations (IC50) are 6 nM for RSK1, 5 nM for RSK2, and 4 nM for RSK3 in biochemical assays.[1][4]
Q3: In which cell lines has this compound shown anti-proliferative effects? A3: this compound has demonstrated anti-proliferative effects in a variety of cancer cell lines that are dependent on the MAPK pathway.[4] These include, but are not limited to, MDA-MB-231 (breast cancer), H358 (lung cancer), and various melanoma and acute myeloid leukemia (AML) cell lines.[1][5]
Q4: How should I prepare and store this compound stock solutions? A4: this compound powder can be stored at -20°C for up to three years.[4] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).[1] This stock solution should be stored at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Q5: Is this compound suitable for in vivo studies? A5: While this compound is a highly potent and selective tool for in vitro studies, it has been reported to have poor pharmacokinetic properties, including a very short half-life in rats.[6] This limits its utility for in vivo applications, making it primarily a tool for cell-based and biochemical assays.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of cell growth or target phosphorylation (e.g., p-YB1). | 1. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Action: Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to minimize freeze-thaw cycles.[7] |
| 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Action: Perform a dose-response experiment using a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 in your model system.[1][8] | |
| 3. High Cell Confluency: Overly confluent cells can exhibit altered signaling pathway activity. | Action: Titrate cell seeding density to ensure cells are in the exponential growth phase at the time of treatment.[7] | |
| 4. Assay Interference: Components in the assay, such as high serum content, may interfere with inhibitor activity. | Action: If possible, reduce the serum concentration during the treatment period or use a serum-free medium. | |
| Inconsistent results between experimental repeats. | 1. Inconsistent Cell State: Variations in cell passage number, confluency, or growth phase. | Action: Standardize your cell culture protocol. Use cells within a consistent, low passage number range and treat them at the same confluency for all experiments. |
| 2. Pipetting Inaccuracy: Inaccurate serial dilutions leading to incorrect final concentrations. | Action: Calibrate pipettes regularly. When preparing dilutions, ensure thorough mixing at each step. | |
| Observed cytotoxicity is higher than expected or inconsistent with RSK inhibition. | 1. Off-Target Effects: At high concentrations, inhibitors can engage targets other than the intended one, leading to unexpected toxicity. | Action: Compare the EC50 for cell viability with the IC50 for target engagement (e.g., inhibition of YB1 phosphorylation). A large discrepancy may indicate off-target effects.[8] Use the lowest effective concentration possible. |
| 2. Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | Action: Ensure the final DMSO concentration in the culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically ≤ 0.5%). | |
| Difficulty dissolving this compound in aqueous media. | 1. Poor Solubility: this compound has low aqueous solubility. | Action: Prepare a high-concentration stock in 100% DMSO first. For the final working solution, dilute the DMSO stock into the aqueous buffer or medium while vortexing to prevent precipitation. Some protocols suggest using excipients like PEG300 and Tween-80 for specific formulations.[1][4] |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various assays.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Condition |
|---|---|---|
| RSK1 | 6 | Recombinant full-length protein, ATP at Km value.[1][4] |
| RSK2 | 5 | Recombinant full-length protein, ATP at Km value.[1][4] |
| RSK3 | 4 | Recombinant full-length protein, ATP at Km value.[1][4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Efficacy (EC50 in µM) | Incubation Time |
|---|---|---|---|
| MDA-MB-231 | Soft Agar Growth | 0.73 | 72 hours[1] |
| H358 | Soft Agar Growth | 0.79 | 72 hours[1] |
| MOLM-13 | Cell Viability (CellTiter-Glo) | 9.71 | 72 hours[1] |
| MOLM-13 | Cell Viability (CellTox Green) | 22 | 72 hours[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-YB1 (Ser102)
This protocol is used to assess the on-target activity of this compound by measuring the phosphorylation of YB1, a direct downstream substrate of RSK.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 4 hours.[1]
-
Cell Lysis:
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-YB1 (Ser102).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total YB1 and/or a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.[4]
-
Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment:
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer’s instructions (typically a volume equal to the culture medium in the well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the EC50.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
LJH685 stability in different experimental conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of LJH685 under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for up to three years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one month.[2] It is advisable to minimize freeze-thaw cycles.
Q2: How should I prepare working solutions of this compound?
A2: this compound is soluble in DMSO, DMF, and ethanol.[3][4] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium.[1][5] For in vivo studies, working solutions should be prepared fresh on the day of use.[5] Due to the potential for precipitation in aqueous solutions, it is crucial to ensure complete dissolution and consider the use of co-solvents if necessary.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not publicly available, compounds with similar chemical structures can be susceptible to degradation upon exposure to light. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or storage.[6][7]
Q4: What is the expected stability of this compound in aqueous buffers at different pH values?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. As a pyridinyl-phenol derivative, its stability may be compromised under strongly acidic or basic conditions.[8][9] Phenolic compounds can be prone to oxidation, which can be accelerated at higher pH.[8] For critical experiments, it is recommended to perform a preliminary stability assessment in your specific buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot new stocks to minimize freeze-thaw cycles. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). |
| Precipitation of this compound in aqueous media. | Visually inspect for precipitates after dilution. Increase the percentage of DMSO in the final solution (while ensuring it is non-toxic to cells). Consider using a formulation with solubility enhancers, but validate for any effects on the experiment. | |
| Loss of compound activity over time in an experiment | Instability of this compound under specific experimental conditions (e.g., prolonged incubation at 37°C). | Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. Consider adding the compound at later time points or refreshing the medium containing the compound for long-term assays. |
| Appearance of unexpected peaks in analytical chromatograms | Degradation of this compound. | Conduct forced degradation studies to identify potential degradation products and establish a degradation profile. This will help in developing a stability-indicating analytical method. |
This compound Stability Data Summary
The following tables summarize the recommended storage conditions and solubility of this compound based on available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~30 mg/mL[3][4] |
| DMF | ~30 mg/mL[3][4] |
| Ethanol | ~2.5 mg/mL[3][4] |
| DMSO:PBS (pH 7.2) (1:7) | ~0.125 mg/mL[3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability, based on ICH guidelines.[1][4][10]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid this compound in a controlled temperature oven at 70°C for 48 hours. Also, expose the this compound stock solution to the same conditions.
-
Photostability: Expose the solid this compound and the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6][7][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector or a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or determined by UV scan of this compound)
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: this compound inhibits RSK, a downstream effector of the MAPK pathway.
Caption: Workflow for conducting forced degradation studies on this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. scribd.com [scribd.com]
- 2. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. youtube.com [youtube.com]
LJH685 Technical Support Center: Refining Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LJH685, a potent and selective pan-RSK inhibitor. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the refinement of treatment protocols for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family, specifically targeting RSK1, RSK2, and RSK3.[1][2] By inhibiting RSK, this compound modulates the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[3] This inhibition leads to downstream effects on cell proliferation, survival, and motility. A key downstream target of RSK is the Y-box binding protein 1 (YB1), and this compound has been shown to reduce the phosphorylation of YB1 at Ser102.[1][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM).[2] To minimize the effects of moisture absorption by DMSO, which can reduce solubility, use a fresh vial of DMSO.[2] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments. For sensitive cell lines like MDA-MB-231 and H358, EC50 values for growth inhibition in soft agar were reported to be 0.73 µM and 0.79 µM, respectively.[1] It is crucial to perform a dose-response curve for each new cell line to determine the optimal working concentration.
Q4: How long should I treat my cells with this compound?
A4: The incubation time will vary depending on the assay. For cell viability and proliferation assays, a 72-hour incubation period is commonly used.[1][2] For signaling studies, such as assessing the phosphorylation of YB1, a shorter treatment time of 4 hours has been shown to be effective.[1] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | Poor aqueous solubility of this compound. Final DMSO concentration is too high. | Ensure the final DMSO concentration in the cell culture medium is below 0.5% to avoid both toxicity and precipitation.[5] Prepare fresh dilutions from a DMSO stock solution just before use. Pre-warming the media to 37°C before adding the compound may also help. |
| Inconsistent or No Biological Effect | The cell line may not be dependent on the MAPK/RSK pathway for survival or proliferation. The compound may have degraded. Insufficient drug concentration. | Confirm the activation of the MAPK/RSK pathway in your cell line of interest (e.g., by checking for phosphorylated ERK). Perform a dose-response experiment to determine the IC50 value for your specific cell line. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| Unexpected Cell Toxicity | Off-target effects of the inhibitor at high concentrations. Solvent toxicity. | Perform a dose-response curve to distinguish between on-target and off-target toxicity.[6] Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%).[5] Consider using a structurally different RSK inhibitor as a control to confirm that the observed phenotype is due to RSK inhibition.[6] |
| Variability Between Experiments | Inconsistent cell seeding density. Variations in compound preparation. Passage number of cells. | Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase. Prepare fresh dilutions of this compound for each experiment. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from biochemical and cellular assays.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
| (Data sourced from Selleck Chemicals and MedchemExpress)[1][2] |
Table 2: Cellular EC50 Values for this compound (72-hour treatment)
| Cell Line | Assay | EC50 (µM) |
| MDA-MB-231 | Soft Agar Growth | 0.73 |
| H358 | Soft Agar Growth | 0.79 |
| MOLM-13 | Not Specified | 22 |
| (Data sourced from MedchemExpress)[1] |
Experimental Protocols
Western Blot for Phospho-YB1 (Ser102)
This protocol is designed to assess the inhibition of RSK activity by measuring the phosphorylation of its downstream target, YB1.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Phospho-YB1 (Ser102) overnight at 4°C. As a loading control, also probe for total YB1 or a housekeeping protein like GAPDH or β-actin.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of this compound's effect on cell cycle progression.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay using Annexin V Staining
This protocol quantifies the induction of apoptosis following this compound treatment.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the adherent cells (by trypsinization).
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Flow Cytometry: Incubate the cells for 15 minutes at room temperature in the dark. Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: this compound inhibits RSK, blocking downstream signaling and promoting apoptosis.
Caption: Workflow for analyzing protein phosphorylation after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
interpreting unexpected results with LJH685
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with LJH685, a potent pan-RSK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive pan-RSK (p90 ribosomal S6 kinase) inhibitor.[1][2] It targets the N-terminal kinase domain of RSK isoforms RSK1, RSK2, and RSK3, preventing the phosphorylation of downstream substrates.[3][4][5] A key downstream target is Y-box binding protein 1 (YB-1), whose phosphorylation at Serine 102 is inhibited by this compound.[2][3][5] In MAPK pathway-dependent cancer cells, this inhibition leads to anti-proliferative effects, cell cycle arrest, and apoptosis.[4]
Q2: What are the reported IC50 values for this compound against RSK isoforms?
A2: this compound exhibits low nanomolar potency against the targeted RSK isoforms.
| RSK Isoform | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 5 |
| RSK3 | 4 |
| (Data sourced from multiple suppliers and publications)[1][2][4] |
Q3: In which cell lines has this compound shown anti-proliferative effects?
A3: this compound has been shown to inhibit the growth of various cancer cell lines, particularly those dependent on the MAPK signaling pathway. For example, it efficiently inhibits the growth of MDA-MB-231 (breast cancer) and H358 (lung cancer) cells in soft agar with EC50 values of 0.73 µM and 0.79 µM, respectively.[1]
Troubleshooting Guides
Issue 1: No or low efficacy of this compound in cell viability assays.
Possible Cause 1: Cell line is not dependent on the RSK signaling pathway.
The efficacy of this compound is often cell-line specific and dependent on the activation of the MAPK/RSK pathway.[3]
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Before initiating extensive experiments, perform a baseline Western blot to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2) and the direct downstream target of RSK, YB-1 (at Ser102), in your cell line of interest.
-
Literature Review: Check for publications that have characterized the signaling pathways active in your chosen cell line.
-
Positive Control Cell Line: Include a cell line known to be sensitive to RSK inhibition (e.g., MDA-MB-231) as a positive control in your experiments.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution is prepared and stored correctly. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time (e.g., 24, 48, 72 hours).
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. High cell density can sometimes mask the inhibitory effects of a compound.
-
Possible Cause 3: Development of resistance.
While specific resistance mechanisms to this compound are not yet widely reported, resistance to MAPK pathway inhibitors can occur through various mechanisms, such as feedback reactivation of upstream signaling or activation of parallel compensatory pathways.[6]
-
Troubleshooting Steps:
-
Pathway Profiling: In resistant cells, analyze the phosphorylation status of receptor tyrosine kinases (RTKs) and key nodes of other survival pathways (e.g., PI3K/Akt).
-
Combination Therapy: Consider combining this compound with inhibitors of other signaling pathways that may be acting as escape routes.
-
Issue 2: High variability in IC50 values between experiments.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Assay Protocol Consistency: Adhere strictly to the incubation times and reagent addition steps of your cell viability assay protocol.
-
Issue 3: Unexpected increase in cell viability at low concentrations of this compound.
This can sometimes be observed with kinase inhibitors and may be due to off-target effects or complex biological responses.
-
Troubleshooting Steps:
-
Confirm with an Orthogonal Assay: Use a different type of cell viability assay (e.g., a metabolic assay vs. a cell counting-based assay) to confirm the observation.
-
Investigate Off-Target Effects: While this compound is reported to be highly selective, off-target effects are a possibility with any small molecule inhibitor.[7][8] Consider performing a kinome scan to identify potential off-target interactions.
-
Pathway Analysis: Analyze the activity of other signaling pathways at the concentrations where increased viability is observed.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from manufacturer's instructions and common laboratory practices.[9][10][11]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-YB-1 (Ser102)
This protocol provides a general guideline for detecting phosphorylated YB-1.[12][13][14][15]
-
Cell Lysis:
-
Plate and treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-YB-1 (Ser102) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total YB-1 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Visualizations
Caption: this compound inhibits the MAPK/RSK signaling pathway.
Caption: Workflow for detecting phospho-YB-1 by Western blot.
Caption: Decision tree for troubleshooting low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. mdpi.com [mdpi.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to LJH685 and Other Ribosomal S6 Kinase (RSK) Inhibitors
This guide provides a comprehensive comparison of the p90 ribosomal S6 kinase (RSK) inhibitor LJH685 with other notable alternatives in the field. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this compound, supported by experimental data, and details the methodologies used for its evaluation.
The p90 ribosomal S6 kinase (RSK) family comprises serine/threonine kinases that act as crucial downstream effectors of the Ras/MAPK signaling pathway.[1][2] This pathway is a central regulator of various cellular processes, including cell proliferation, survival, and motility.[2] The four human RSK isoforms (RSK1-4) are directly activated by ERK1/2 and go on to phosphorylate a wide array of substrates in the cytoplasm and nucleus, such as the transcription factor CREB and the oncoprotein Y-box binding protein 1 (YB1).[1][3] Given the frequent dysregulation of the MAPK pathway in cancer, RSK has emerged as an attractive therapeutic target.[2][4]
This compound is a potent, ATP-competitive, and highly selective pan-RSK inhibitor, targeting RSK1, RSK2, and RSK3 with nanomolar efficacy.[5][6] Its development marked a significant step forward in the specific targeting of RSK, allowing for a more precise exploration of RSK's role in cancer biology.[7]
The RSK Signaling Cascade
The RSK family of kinases is activated following the stimulation of the Ras/MAPK pathway by extracellular signals like growth factors.[4] This cascade culminates in the activation of ERK, which then phosphorylates and activates RSK. Activated RSK, in turn, modulates the function of numerous downstream proteins, influencing gene expression, cell cycle progression, and survival.
Caption: The Ras/ERK/RSK Signaling Pathway.
Comparative Performance Data
This compound was developed as a more selective alternative to earlier pan-RSK inhibitors like BI-D1870, which were known to have significant off-target effects.[8][9] The following tables summarize the quantitative performance of this compound against other commonly used RSK inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀)
| Inhibitor | RSK1 (nM) | RSK2 (nM) | RSK3 (nM) | RSK4 (nM) | Notes |
| This compound | 6[5][6] | 5[5][6] | 4[5][6] | NT | Potent pan-RSK inhibitor (RSK1-3). |
| LJI308 | 3[10] | 4[10] | 13[10] | NT | A potent analog of this compound. |
| BI-D1870 | 15 | 31 | 10 | NT | Potent pan-RSK inhibitor with known off-targets (e.g., PLK1, Aurora B).[11] |
| SL0101 | ~1000 (Kᵢ) | ~1000 (Kᵢ) | Inactive | Inactive | Allosteric inhibitor specific for RSK1/2; poor potency.[12][13] |
| PMD-026 | NT | NT | NT | NT | First-in-class oral inhibitor; data proprietary (in clinical trials).[14] |
| NT: Not Tested |
Table 2: Cellular Activity and Selectivity Profile
| Inhibitor | Key Cellular Effect | Selectivity | Pharmacokinetic Limitations |
| This compound | Inhibits YB1 phosphorylation; antiproliferative in anchorage-independent growth.[5][7] | Highly selective for RSK family over 96 other kinases.[15] | High clearance and short plasma half-life; limited to in vitro use.[10] |
| LJI308 | Similar cellular effects to this compound.[7] | Highly selective for RSK family.[7] | Poor PK profile, similar to this compound.[10] |
| BI-D1870 | Inhibits RSK-mediated phosphorylation.[16] | Known off-target effects on PLK1, Aurora B, MELK, MST2.[8][11] | Used widely as a tool compound but off-target effects can confound results.[11][17] |
| SL0101 | Inhibits proliferation in some cancer cells but not normal cells.[18] | Highly specific for RSK1/2 N-terminal kinase domain.[12][18] | Very poor stability and bioavailability.[12][13] |
| PMD-026 | Suppresses YB-1/AR signaling in prostate cancer models.[14] | Assumed to be selective as it has advanced to clinical trials. | Favorable properties for oral delivery.[14] |
Experimental Protocols and Workflows
The characterization of RSK inhibitors like this compound involves a multi-step process, starting from biochemical assays to determine potency and selectivity, followed by cellular assays to confirm on-target activity and functional outcomes.
Caption: Workflow for RSK Inhibitor Characterization.
In Vitro RSK Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified RSK isoforms.
-
Objective: To determine the IC₅₀ value of the inhibitor against RSK1, RSK2, and RSK3.
-
Protocol:
-
Recombinant full-length RSK1 (1 nmol/L), RSK2 (0.1 nmol/L), or RSK3 (1 nmol/L) is used.[6]
-
A synthetic peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH, 200 nmol/L) is prepared in kinase reaction buffer.[6]
-
ATP is added at a concentration equal to the Kₘ for each enzyme (e.g., 5 µmol/L for RSK1, 20 µmol/L for RSK2).[6]
-
The kinase, substrate, and ATP are incubated with serial dilutions of the test inhibitor (e.g., this compound).
-
The reaction is allowed to proceed for a defined period at a set temperature (e.g., 60 minutes at 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
-
IC₅₀ curves are generated by plotting inhibitor concentration against the percentage of kinase activity inhibition.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor can enter cells and engage its target, RSK, leading to a reduction in the phosphorylation of a known downstream substrate.
-
Objective: To measure the inhibition of YB1 phosphorylation at Serine 102 (p-YB1) in cancer cell lines.
-
Protocol:
-
Cancer cell lines known to depend on the MAPK pathway (e.g., MDA-MB-231 breast cancer, H358 lung cancer) are cultured.[5]
-
Cells are treated with various concentrations of the inhibitor (e.g., this compound at 0.1-10 µM) for a specified duration (e.g., 4 hours).[5]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated YB1 (Ser102) and total YB1.[14] An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.[14]
-
Blots are then incubated with appropriate secondary antibodies and visualized using chemiluminescence. A reduction in the p-YB1 signal relative to total YB1 indicates target engagement.
-
Anchorage-Independent Cell Growth Assay (Soft Agar)
This assay assesses the antiproliferative effects of an inhibitor under conditions that mimic tumor growth in vivo, where cells are not attached to a solid substrate.
-
Objective: To determine the EC₅₀ value for the inhibition of colony formation in soft agar.
-
Protocol:
-
A base layer of agar mixed with cell culture medium is allowed to solidify in 6-well plates.
-
A top layer containing a low density of cells (e.g., MDA-MB-231 or H358) and serial dilutions of the inhibitor in a lower percentage agar is overlaid.[5]
-
Cells are incubated for an extended period (e.g., 10-21 days) to allow for colony formation.
-
Colonies are stained with a vital dye (e.g., crystal violet) and counted.
-
The EC₅₀ is calculated as the inhibitor concentration that causes a 50% reduction in the number or size of colonies compared to the vehicle-treated control. This compound efficiently inhibited the growth of MDA-MB-231 and H358 cells in soft agar with EC₅₀ values of 0.73 µM and 0.79 µM, respectively.[5]
-
This compound in Context: A Summary
The development of this compound provided the research community with a tool to dissect RSK signaling with high precision. Its superior selectivity compared to older inhibitors like BI-D1870 is its primary advantage, minimizing the confounding effects of off-target inhibition.[8][9]
Caption: Logical Grouping of Key RSK Inhibitors.
While this compound demonstrates potent in vitro and cellular activity, its poor pharmacokinetic profile makes it unsuitable for in vivo studies.[10] This limitation highlights the ongoing challenge in translating potent biochemical inhibitors into effective clinical candidates. Newer compounds, such as the orally bioavailable PMD-026, represent the next generation of RSK inhibitors aimed at overcoming these pharmacokinetic hurdles for therapeutic application.[14]
References
- 1. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 4. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 17. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LJH685 and LJI308: Potent and Selective RSK Inhibitors for Cancer Research
For Immediate Publication
This guide provides a comprehensive comparison of two potent and selective p90 ribosomal S6 kinase (RSK) inhibitors, LJH685 and LJI308. Designed for researchers, scientists, and drug development professionals, this document summarizes their performance based on available experimental data, details key experimental methodologies, and visualizes their mechanism of action within the relevant signaling pathway.
Introduction
This compound and LJI308 are small molecule inhibitors that target the RSK family of serine/threonine kinases.[1] RSK proteins are key downstream effectors of the Ras-MAPK signaling pathway and are implicated in the regulation of cell survival, proliferation, and motility.[1] Their dysregulation is a factor in various cancers, making them an attractive target for therapeutic intervention. Both this compound and LJI308 have been identified as highly potent and selective pan-RSK inhibitors, demonstrating significant utility as tool compounds in cancer research.[1]
Performance Data
The following tables summarize the key quantitative data for this compound and LJI308 based on in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of this compound and LJI308 against the three major RSK isoforms. Lower values indicate greater potency.
| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) |
| This compound | 6[2] | 5[2] | 4[2] |
| LJI308 | 6[3] | 4[3] | 13[3] |
Table 2: Cellular Activity
This table outlines the effects of this compound and LJI308 on cancer cell lines, highlighting their anti-proliferative and target engagement properties.
| Compound | Assay | Cell Line(s) | Key Findings |
| This compound | Anchorage-Independent Growth (Soft Agar) | MDA-MB-231, H358 | Efficiently inhibits growth with EC50 values of 0.73 µM and 0.79 µM, respectively.[2] |
| LJI308 | Cell Viability | HTRY-LT | Decreases cell viability by up to 90% at concentrations of 1-10 µM.[4] |
| This compound | YB-1 Phosphorylation | MDA-MB-231 | Efficiently reduces YB-1 phosphorylation at submicromolar concentrations.[2] |
| LJI308 | YB-1 Phosphorylation | MDA-MB-231 | Inhibits YB-1 phosphorylation by approximately 86% starting at 2.5 µM.[3] |
Signaling Pathway and Mechanism of Action
This compound and LJI308 exert their effects by inhibiting the kinase activity of RSK. This prevents the phosphorylation of downstream substrates, a key one being the Y-box binding protein-1 (YB-1). Phosphorylation of YB-1 is associated with increased cell proliferation and survival. By blocking this event, this compound and LJI308 can induce cell cycle arrest and apoptosis in cancer cells dependent on the MAPK pathway.[3][5]
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound and LJI308.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the replication and validation of these findings.
In Vitro RSK Kinase Assay
This protocol outlines the general steps for assessing the inhibitory activity of this compound and LJI308 against RSK isoforms.
-
Reaction Setup : Prepare a reaction mixture containing recombinant full-length RSK1, RSK2, or RSK3 enzyme, a peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH), and ATP at a concentration equal to the Km for each respective enzyme.
-
Inhibitor Addition : Add serial dilutions of this compound or LJI308 to the reaction mixture. A DMSO control should be included.
-
Incubation : Incubate the reaction at room temperature for a specified time (e.g., 150 minutes) to allow for phosphorylation.
-
Reaction Termination : Stop the reaction by adding EDTA.
-
Detection : Quantify the extent of peptide phosphorylation using an appropriate method, such as an anti-phospho-substrate antibody in an AlphaScreen or ELISA-based format.
-
Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Figure 2. Workflow for the anchorage-independent growth assay.
-
Prepare Bottom Agar Layer : A base layer of 0.5% agar in culture medium is poured into 6-well plates and allowed to solidify.
-
Prepare Cell Suspension : Harvest cells and resuspend them in culture medium.
-
Prepare Top Agar Layer : Mix the cell suspension with 0.35% low-melting-point agar in culture medium containing various concentrations of this compound, LJI308, or a vehicle control (DMSO).
-
Plating : Carefully overlay the cell-agar mixture onto the solidified bottom layer.
-
Incubation : Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with fresh medium as needed.
-
Colony Staining and Counting : After the incubation period, stain the colonies with a solution such as crystal violet and count the number of colonies using a microscope.
Western Blot for YB-1 Phosphorylation
This protocol is used to determine the effect of this compound and LJI308 on the phosphorylation of YB-1 in cells.
-
Cell Treatment : Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound, LJI308, or a vehicle control for a specified period (e.g., 4 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated YB-1 (p-YB-1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis : Strip the membrane and re-probe with an antibody for total YB-1 and a loading control (e.g., β-actin or GAPDH) to normalize the p-YB-1 signal. Quantify the band intensities using densitometry software.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
LJH685: A Potent and Selective Inhibitor of RSK for Cancer Research
A comprehensive guide comparing the in vitro and cellular efficacy of LJH685 against other common RSK inhibitors, complete with supporting experimental data and protocols.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the p90 ribosomal S6 kinase (RSK) inhibitor, this compound, with other known RSK inhibitors. The data presented herein demonstrates the high potency and selectivity of this compound in inhibiting RSK activity, supporting its use as a valuable tool in cancer research.
Comparative Analysis of RSK Inhibitors
This compound is a potent, ATP-competitive, and selective pan-RSK inhibitor, targeting the N-terminal kinase domain of RSK isoforms.[1] Its efficacy has been evaluated against other well-known RSK inhibitors such as BI-D1870, LJI308, SL0101, and FMK.
| Inhibitor | RSK1 IC₅₀ (nM) | RSK2 IC₅₀ (nM) | RSK3 IC₅₀ (nM) | RSK4 IC₅₀ (nM) | Mechanism of Action & Selectivity Notes |
| This compound | 6[2][3] | 5[3] | 4[3] | - | ATP-competitive pan-RSK inhibitor with excellent selectivity.[4][5] |
| LJI308 | 6[2] | 4[2] | 13[2] | - | A potent pan-RSK inhibitor, structurally related to this compound.[5] |
| BI-D1870 | 31[2] | 24[2] | 18[2] | 15[2] | ATP-competitive pan-RSK inhibitor. Known to have off-target effects on kinases like PLK1, Aurora B, and MELK.[6][7] |
| SL0101 | Inhibits | Inhibits | No Effect | No Effect | A natural product that specifically inhibits RSK1 and RSK2.[1][6] Known to have off-target effects on mTORC1 signaling.[8] |
| FMK | - | - | - | - | An irreversible inhibitor of the C-terminal kinase domain (CTKD) of RSK.[1][6] |
Note: IC₅₀ values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources.
Experimental Validation of this compound's Inhibitory Effect
The validation of this compound as a potent and selective RSK inhibitor involves a series of in vitro and cellular assays. A logical workflow for such a validation process is outlined below.
Experimental Protocols
1. In Vitro RSK Kinase Assay (Adapted from ADP-Glo™ Kinase Assay Protocol)
This assay quantifies RSK activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human RSK1, RSK2, or RSK3
-
RSK-specific peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in kinase buffer.
-
In a multiwell plate, add the RSK enzyme, peptide substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP at a concentration close to the Kₘ for each RSK isoform.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
2. Cellular Assay for RSK Inhibition: Western Blot Analysis of YB-1 Phosphorylation
This assay assesses the ability of this compound to inhibit RSK activity within a cellular context by measuring the phosphorylation of a known RSK substrate, Y-box binding protein 1 (YB-1), at Ser102.
-
Materials:
-
Cancer cell line with an active MAPK pathway (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-YB-1 (Ser102) and anti-total YB-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-YB-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total YB-1 antibody as a loading control.
-
Quantify the band intensities to determine the extent of YB-1 phosphorylation inhibition.
-
RSK Signaling Pathway and the Impact of this compound
RSK is a key downstream effector of the Ras/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer. Upon activation, RSK phosphorylates a plethora of substrates in both the cytoplasm and the nucleus, thereby regulating diverse cellular processes such as cell proliferation, survival, and motility.
This compound, by directly inhibiting RSK, effectively blocks the phosphorylation of its downstream substrates. A key substrate, YB-1, is a transcription factor that, when phosphorylated by RSK at Ser102, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and drug resistance.[5] Inhibition of this phosphorylation event by this compound has been shown to correlate with the inhibition of cancer cell growth, particularly in an anchorage-independent manner.[5] Other important nuclear substrates of RSK include the transcription factors CREB and c-Fos, which also play crucial roles in cell proliferation and survival.[9]
Conclusion
The experimental data strongly supports this compound as a highly potent and selective pan-RSK inhibitor. Its superior selectivity profile compared to older inhibitors like BI-D1870 minimizes the risk of off-target effects, making it a more reliable tool for elucidating the specific roles of RSK in cellular processes. The provided experimental protocols offer a framework for researchers to independently validate the inhibitory effects of this compound and further investigate the therapeutic potential of RSK inhibition in cancer.
References
- 1. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
LJH685: A Comparative Guide to a Potent Pan-RSK Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-RSK (Ribosomal S6 Kinase) inhibitor, LJH685, with other relevant inhibitors, supported by experimental data. This compound is a potent, ATP-competitive, and selective inhibitor of the p90 RSK family of serine/threonine kinases, which are key downstream effectors of the MAPK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a common driver in many cancers, making RSK an attractive therapeutic target.[4]
Efficacy of this compound and Comparators
This compound demonstrates potent inhibition of RSK isoforms and significant anti-proliferative effects in various cancer cell lines, particularly in anchorage-independent growth conditions, which is a hallmark of malignant transformation.
Enzymatic Activity
This compound exhibits low nanomolar IC50 values against the catalytic activity of RSK1, RSK2, and RSK3. This high potency is a key characteristic of its mechanism of action.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| This compound | 6[5] | 5[5] | 4[5] | - |
| BI-D1870 | 31 | 24 | 18 | 15 |
Note: Data for BI-D1870 is provided for comparison as a well-characterized pan-RSK inhibitor.
Cellular Efficacy: Anchorage-Independent Growth
The efficacy of this compound has been notably demonstrated in assays that measure anchorage-independent growth, such as the soft agar colony formation assay. This assay is a stringent indicator of the anti-tumorigenic potential of a compound.
| Cell Line | Cancer Type | This compound EC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 |
| H358 | Non-Small Cell Lung Cancer | 0.79 |
Comparative Efficacy in Cancer Cell Lines
Direct comparative studies highlight the distinct and sometimes overlapping effects of this compound and other RSK inhibitors.
| Cell Line(s) | Cancer Type | Comparison | Outcome |
| MSTO-211H, SPC212 | Mesothelioma | This compound vs. BI-D1870 | This compound showed comparable results to BI-D1870 in reducing YB-1 phosphorylation, and inhibiting cell growth and migration.[6] |
| Vemurafenib-resistant Melanoma Cells | Melanoma | This compound vs. BI-D1870 | Long-term treatment with either this compound or BI-D1870 drastically decreased cell growth.[7] |
Signaling Pathway
This compound targets RSK, a critical node in the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in cancer, leading to increased cell proliferation, survival, and motility. By inhibiting RSK, this compound blocks the phosphorylation of numerous downstream substrates, thereby impeding these oncogenic processes.
Caption: The MAPK/ERK signaling pathway leading to RSK activation and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the efficacy of this compound are provided below.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to grow in a semi-solid medium, a characteristic of transformed cells.
Materials:
-
Base agar solution: 1.2% agar in sterile water.
-
Top agar solution: 0.7% agar in sterile water.
-
2x cell culture medium supplemented with 20% fetal bovine serum (FBS).
-
Cancer cell lines of interest.
-
This compound or other test compounds.
-
6-well plates.
-
Sterile PBS.
Procedure:
-
Prepare Base Layer:
-
Melt the 1.2% agar solution and cool to 42°C.
-
Warm the 2x culture medium to 37°C.
-
Mix equal volumes of the 1.2% agar and 2x medium to create a final concentration of 0.6% agar in 1x medium with 10% FBS.
-
Quickly pipette 2 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature.
-
-
Prepare Cell Layer:
-
Trypsinize and count the cells. Resuspend the cells in 1x culture medium at the desired concentration (e.g., 8,000 cells/mL).
-
Melt the 0.7% agar solution and cool to 42°C.
-
Mix equal volumes of the cell suspension and the 0.7% agar solution to get a final concentration of 0.35% agar.
-
Add the test compound (e.g., this compound) at various concentrations to the cell-agar mixture.
-
Quickly layer 1.5 mL of the cell-agar mixture on top of the solidified base layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of fresh medium containing the test compound to the top of the agar.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol.
-
Count the number of colonies and calculate the EC50 value, which is the concentration of the compound that inhibits colony formation by 50%.
-
Cell Viability (CellTiter-Glo®) Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Opaque-walled 96-well or 384-well plates.
-
Cancer cell lines of interest.
-
This compound or other test compounds.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the cells in an opaque-walled multiwell plate at a density of 1,000 cells per well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Conclusion
This compound is a highly potent and selective pan-RSK inhibitor that demonstrates significant efficacy in inhibiting the growth of various cancer cell lines, particularly under anchorage-independent conditions. Its performance is comparable to other well-known RSK inhibitors like BI-D1870 in specific contexts. The detailed protocols provided herein offer a standardized approach for evaluating the efficacy of this compound and other potential anti-cancer compounds targeting the MAPK/ERK pathway. Further research into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RiSKs in Computational Modeling of Isoform-Selective RSK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Human melanoma cells resistant to MAPK inhibitors can be effectively targeted by inhibition of the p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. OUH - Protocols [ous-research.no]
A Comparative Guide to RSK Inhibitors: LJH685 and BI-D1870
Introduction: The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-ERK/MAPK signaling pathway.[1][2] These kinases are pivotal in regulating diverse cellular processes, including proliferation, survival, and motility, and their aberrant activation is implicated in various cancers.[2][3] Two widely utilized small molecule inhibitors for studying RSK function are LJH685 and BI-D1870. Both compounds are ATP-competitive and target the N-terminal kinase domain of RSK isoforms.[4][5] This guide provides an objective, data-driven comparison of this compound and BI-D1870 to assist researchers in selecting the appropriate tool for their experimental needs.
Quantitative Performance Analysis
The efficacy and selectivity of this compound and BI-D1870 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison.
Table 1: Biochemical Potency Against RSK Isoforms
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against recombinant RSK isoforms in cell-free enzymatic assays. Lower values indicate higher potency.
| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| This compound | 6[4][6] | 5[4][6] | 4[4][6] | Not Reported |
| BI-D1870 | 31[7][8] | 24[7][8] | 18[7][8] | 15[7][8] |
Data represents values from cell-free kinase assays.
Table 2: Cellular Activity and Selectivity
This table compares the cellular effects of the inhibitors, including their impact on cell growth and their selectivity over other kinases.
| Feature | This compound | BI-D1870 |
| Primary Target | Pan-RSK inhibitor[6] | Pan-RSK inhibitor[7][8] |
| Cellular Antiproliferative EC50 | 0.73 µM (MDA-MB-231 cells)[4]0.79 µM (H358 cells)[4] | 0.165 µM (KARPAS-45 cells)[7] |
| Key Off-Targets | Considered highly selective for RSK family kinases.[3] | PLK1 (~100 nM IC50), Aurora B, MELK, MST2, GSK-3β.[7][9][10] |
| Reported Off-Target Effects | Limited reports of off-target effects.[11] | Can induce RSK-independent effects on mTORC1 signaling.[1][12] |
| Pharmacokinetics | Poor PK profile; short in-vivo half-life limits it to in-vitro use.[11] | Challenging to formulate for in-vivo use, with a poor pharmacokinetic profile reported.[10] |
Signaling Pathways and Mechanism of Action
This compound and BI-D1870 are utilized to probe the function of RSK within the MAPK signaling cascade.
Primary Signaling Pathway: Ras/ERK/RSK Axis
The Ras/ERK pathway is a central signaling cascade initiated by extracellular signals like growth factors.[13] Activated ERK1/2 translocates to the cytoplasm and nucleus, where it phosphorylates and activates the RSK kinases.[2] RSK, in turn, phosphorylates a host of substrates to regulate gene expression and protein synthesis. Both this compound and BI-D1870 inhibit RSK's kinase activity, preventing the phosphorylation of these downstream targets.
References
- 1. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Validating the On-Target Effects of LJH685: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of LJH685, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, with other relevant inhibitors. Experimental data is presented to support the validation of its mechanism of action, and detailed protocols for key experiments are provided.
Executive Summary
This compound is a highly potent, ATP-competitive, and selective pan-inhibitor of the RSK family of serine/threonine kinases, with IC50 values of 6 nM, 5 nM, and 4 nM for RSK1, RSK2, and RSK3, respectively[1][2]. Its on-target efficacy is primarily validated by the specific inhibition of the phosphorylation of Y-box binding protein 1 (YB1) at serine 102 (Ser102), a known downstream substrate of RSK. This guide compares the biochemical and cellular activities of this compound with its analog, LJI308, and the less selective RSK inhibitor, BI-D1870, to provide a clear perspective on its performance and selectivity. Structural analyses have confirmed that this compound binds to the ATP-binding site of the RSK2 N-terminal kinase domain, adopting an unusual nonplanar conformation that contributes to its high selectivity[3][4].
Signaling Pathway of RSK and this compound Inhibition
The diagram below illustrates the MAPK signaling pathway leading to RSK activation and its subsequent phosphorylation of downstream targets. This compound acts by directly inhibiting the kinase activity of RSK.
Comparative Analysis of RSK Inhibitors
The on-target potency and cellular activity of this compound have been benchmarked against other known RSK inhibitors. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of RSK Inhibitors
| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | Reference |
| This compound | 6 | 5 | 4 | [1][2] |
| LJI308 | Not explicitly stated, analog of this compound | Not explicitly stated, analog of this compound | Not explicitly stated, analog of this compound | [4] |
| BI-D1870 | Described as unselective | Described as unselective | Described as unselective | [5] |
Table 2: Cellular Activity of RSK Inhibitors in MAPK-Dependent Cancer Cell Lines
| Cell Line | Compound | Assay | EC50 (µM) | Reference |
| MDA-MB-231 | This compound | Soft Agar Growth | 0.73 | [2] |
| H358 | This compound | Soft Agar Growth | 0.79 | [2] |
| MOLM-13 | This compound | Cell Viability (CellTiter-Glo) | 9.71 | [2] |
| MOLM-13 | This compound | Cell Viability (CellTox Green) | 22 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro RSK Kinase Assay
This assay quantifies the enzymatic activity of RSK isoforms and the inhibitory potential of compounds like this compound.
Workflow Diagram:
Protocol:
-
Reagents:
-
Recombinant full-length RSK1, RSK2, or RSK3 protein.
-
Biotinylated peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH).
-
ATP at the Km concentration for each enzyme (RSK1: 5 µM; RSK2: 20 µM; RSK3: 10 µM)[1].
-
This compound or other test compounds at various dilutions.
-
Kinase assay buffer.
-
-
Procedure:
-
The enzymatic reactions are typically performed in 96-well plates.
-
Add RSK1 (1 nmol/L), RSK2 (0.1 nmol/L), or RSK3 (1 nmol/L) to the wells containing the kinase assay buffer[1].
-
Add the peptide substrate to a final concentration of 200 nmol/L[1].
-
Add the test compound (e.g., this compound) at the desired concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This assay validates the on-target effect of this compound in a cellular context by measuring the phosphorylation of its downstream target, YB1.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) in appropriate culture dishes and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours)[2].
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated YB1 (Ser102).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total YB1 and a loading control (e.g., GAPDH or β-actin).
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay assesses the anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cell Plating:
-
Seed cells (e.g., MOLM-13) in 96-well plates at a density of 1000 cells per well in their respective growth medium[1].
-
-
Compound Treatment:
-
Add appropriate dilutions of this compound or other test compounds to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions[1].
-
-
Cell Viability Measurement:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with cell viability.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The data presented in this guide strongly supports the on-target activity of this compound as a potent and selective RSK inhibitor. Its ability to specifically inhibit RSK kinase activity and the downstream phosphorylation of YB1 in cellular contexts validates its mechanism of action. When compared to less selective inhibitors, this compound demonstrates a more defined and potent on-target effect, making it a valuable tool for investigating RSK biology and a promising candidate for further therapeutic development in MAPK-driven cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of LJH685 Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor LJH685 with genetic knockdown approaches for studying the function of the p90 Ribosomal S6 Kinase (RSK) family. This compound is a potent and selective pan-RSK inhibitor, targeting RSK1, RSK2, and RSK3 isoforms, which are key downstream effectors of the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[1][2][3] Genetic knockdowns, using techniques such as siRNA, shRNA, or CRISPR, offer a complementary method to interrogate the specific roles of individual RSK isoforms. This guide presents a cross-validation of the phenotypic outcomes observed with this compound against those reported for the genetic depletion of RSK1, RSK2, and RSK3, supported by experimental data and detailed protocols.
Data Presentation: this compound vs. Genetic Knockdown
The following tables summarize the comparative effects of this compound and genetic knockdowns of RSK1, RSK2, and RSK3 on key cellular processes. It is important to note that the data presented is a synthesis from multiple studies and direct quantitative comparisons should be made with caution due to variations in cell lines and experimental conditions.
Table 1: Effects on Cell Proliferation and Viability
| Intervention | Effect on Proliferation/Viability | Cell Lines | Key Findings | Citations |
| This compound | Inhibition | MDA-MB-231, H358, various cancer cell lines | Potent anti-proliferative effects, particularly in MAPK pathway-dependent cancers. | [1] |
| RSK1 Knockdown (si/shRNA) | Inhibition | HL-60, KG-1 (AML) | Reduced cell growth in vitro and prolonged survival in vivo. | [4] |
| RSK2 Knockdown (si/shRNA, CRISPR) | Inhibition | Osteosarcoma cells, HNSCC, breast cancer, lung cancer | Impairs tumor growth and reduces cell proliferation. | [5][6][7] |
| RSK3 Knockdown (siRNA) | Inhibition (in combination with EGFR inhibitors) | Pancreatic cancer cells | Synergistically induces apoptosis and reduces cell viability when combined with erlotinib. | [8][9] |
Table 2: Effects on Apoptosis
| Intervention | Effect on Apoptosis | Cell Lines | Key Findings | Citations |
| This compound | Induction | MAPK pathway–dependent cancer cell lines | Induces apoptosis as part of its anti-cancer activity. | |
| RSK1 Knockdown (shRNA) | Induction | Acute Myeloid Leukemia (AML) cells | Leads to S-phase arrest and activation of DNA damage pathways, resulting in apoptosis. | [4] |
| RSK2 Knockdown (shRNA) | Sensitization/Induction | HNSCC, breast cancer, lung cancer, osteosarcoma cells | Sensitizes cells to anoikis (detachment-induced apoptosis) and can induce apoptosis. | [5][6][10] |
| RSK3 Knockdown (siRNA) | Induction | Breast cancer, ovarian cancer, pancreatic cancer cells | Overexpression induces apoptosis; knockdown in combination with other inhibitors enhances apoptosis. | [7][8][11][12] |
Table 3: Effects on Downstream Signaling (YB-1 Phosphorylation)
| Intervention | Effect on YB-1 Phosphorylation (Ser102) | Cell Lines | Key Findings | Citations |
| This compound | Inhibition | Various cancer cell lines | Efficiently reduces phosphorylation of YB-1 at submicromolar concentrations. | [1][2][3] |
| RSK1 Knockdown (siRNA) | Inhibition | Basal-like breast cancer cells | Perturbing RSK1 with siRNA blocks YB-1 phosphorylation. | [3] |
| RSK2 Knockdown (siRNA, CRISPR) | Inhibition | Basal-like breast cancer cells, glioblastoma cells | Knockdown of RSK2 inhibits YB-1 phosphorylation. | [3][7][13] |
| YB-1 Knockdown (siRNA) | Not applicable | Mesothelioma cells | Directly reduces YB-1 levels, affecting downstream pathways. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.[15][16][17][18]
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat with Compound/Transfect: Treat cells with various concentrations of this compound or transfect with si/shRNA targeting RSK isoforms. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
Incubate: Incubate the plate for the desired period (e.g., 72 hours).
-
Equilibrate to Room Temperature: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium.
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blotting for Phosphorylated Proteins
This protocol is essential for analyzing the phosphorylation status of proteins like YB-1.[2][19][20]
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-YB1 Ser102) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) and the total amount of the target protein.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[21][22][23][24]
-
Cell Harvest: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by propidium iodide. Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add propidium iodide (PI) staining solution to the cell suspension. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: The MAPK/ERK signaling pathway leading to RSK activation and its downstream effects. Both this compound and genetic knockdowns target RSK to inhibit this pathway.
Caption: Experimental workflow for the cross-validation of this compound and genetic knockdown of RSK.
References
- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 8. RSK3 – A Regulator of Pathological Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Protein–Protein Interaction between RSK3 and IκBα and a New Binding Inhibitor That Suppresses Breast Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YB-1 Knockdown Inhibits the Proliferation of Mesothelioma Cells through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 23. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 24. protocols.io [protocols.io]
Assessing the Specificity of LJH685 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p90 ribosomal S6 kinase (RSK) inhibitor, LJH685, with other commercially available alternatives. The specificity of a kinase inhibitor is paramount for accurate target validation and minimizing off-target effects in preclinical and clinical development. This document summarizes key performance data, detailed experimental protocols for cellular assays, and visual representations of relevant biological pathways and workflows to aid researchers in selecting the most appropriate tool for their studies.
This compound: A Potent and Selective RSK Inhibitor
This compound is a potent, ATP-competitive inhibitor of the RSK family of serine/threonine kinases, demonstrating low nanomolar efficacy against RSK1, RSK2, and RSK3.[1][2] Its unique nonplanar conformation is thought to contribute to its high selectivity for RSK family kinases.[3] In cellular assays, this compound effectively inhibits the phosphorylation of the downstream RSK substrate YB1 at serine 102 (pYB1 Ser102), a key biomarker of RSK activity.[2]
Comparative Analysis of RSK Inhibitors
To assess the specificity of this compound, its performance is compared against other known RSK inhibitors. The following tables summarize the reported biochemical potency and cellular activity of these compounds.
Table 1: Biochemical Potency of Selected RSK Inhibitors
| Inhibitor | RSK1 IC₅₀ (nM) | RSK2 IC₅₀ (nM) | RSK3 IC₅₀ (nM) | RSK4 IC₅₀ (nM) | Other Notable Targets (IC₅₀/Kᵢ) |
| This compound | 6[1] | 5[1] | 4[1] | - | Highly selective for RSK family |
| LJI308 | 6[4] | 4[4] | 13[4] | - | S6K1 (800 nM)[4][5] |
| BI-D1870 | 31[6] | 24[6] | 18[6] | 15[6] | PLK1 (~100 nM), Aurora B, MELK, MST2[7] |
| SL0101 | 89 (Kᵢ: 1 µM for RSK1/2)[8] | - | No effect | No effect | Aurora B (partial), PIM3 (partial)[9] |
| BIX 02565 | - | 1.1[10] | - | - | LRRK2 (16 nM), PRKD1 (35 nM), various adrenergic receptors[11][12] |
| BRD7389 | 1500[13] | 2400[13] | 1200[13] | - | CDK5/p35 (6.5 µM)[14] |
Table 2: Cellular Activity of Selected RSK Inhibitors
| Inhibitor | Cell Line | Assay | EC₅₀ (µM) |
| This compound | MDA-MB-231 | Anchorage-independent growth | 0.73[2] |
| H358 | Anchorage-independent growth | 0.79[2] | |
| LJI308 | HTRY-LT1 | Cell Viability | ~1-10 (effective concentration)[4] |
| MDA-MB-231, SUM149 | Anchorage-independent growth | Effective at inhibiting growth[8] | |
| BI-D1870 | HEK-293 | LKB1 phosphorylation | ~1[15] |
| SL0101 | MCF-7 | Proliferation | Effective at inhibiting proliferation[16] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: Simplified Ras/ERK/RSK Signaling Pathway
Caption: Workflow for Assessing Inhibitor Specificity
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cells of interest
-
Opaque-walled multiwell plates (96- or 384-well)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in complete culture medium. Include wells with medium only for background measurement.
-
Incubate plates for 24 hours to allow cells to attach and resume growth.
-
Treat cells with a serial dilution of this compound or other RSK inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC₅₀ value.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This protocol describes a general method for assessing anchorage-independent growth.
Materials:
-
Cells of interest
-
6-well plates
-
Agarose (low melting point)
-
Complete culture medium
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2x concentration of the desired cell culture medium.
-
Cool the agarose to 42°C and the 2x medium to 37°C.
-
Mix equal volumes of the 1.2% agarose and 2x medium to create a final concentration of 0.6% agarose in 1x medium.
-
Quickly dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Agar Layer (with cells):
-
Prepare a 0.7% agarose solution and a 2x medium as described above.
-
Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 1 x 10⁴ cells/mL.
-
Mix equal volumes of the 0.7% agarose and 2x medium.
-
Add 1 mL of the cell suspension to 2 mL of the 0.35% agarose/medium mixture.
-
Carefully layer 1.5 mL of this cell-agarose suspension on top of the solidified bottom agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete medium to each well to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, changing the top medium twice a week.
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies larger than a specified diameter (e.g., 50 µm).
-
Western Blot for Phospho-YB1 (Ser102)
This protocol outlines the detection of pYB1 (Ser102) as a marker of RSK inhibition.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Phospho-YB1 (Ser102)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound or other inhibitors for the desired time (e.g., 4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pYB1 (Ser102) overnight at 4°C. The recommended dilution should be determined empirically but is often in the range of 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total YB1 or a housekeeping protein like GAPDH or β-actin.
Conclusion
This compound is a highly potent and selective inhibitor of the RSK family of kinases. When compared to other commercially available RSK inhibitors, this compound demonstrates superior selectivity, which is a critical attribute for accurately dissecting the cellular functions of RSK. The experimental protocols provided in this guide offer a framework for researchers to independently verify the specificity and efficacy of this compound and other inhibitors in their specific cellular models. The choice of inhibitor should be guided by the specific requirements of the experiment, with careful consideration of the potential for off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of RSK with the novel small-molecule inhibitor LJI308 overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. opnme.com [opnme.com]
- 12. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD-7389 | Cell Signaling Technology [cellsignal.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
LJH685: A Comparative Analysis of its Antiproliferative Effects in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of LJH685, a potent and selective pan-RSK (p90 ribosomal S6 kinase) inhibitor. Its performance is evaluated against other inhibitors targeting the MAPK signaling pathway, supported by experimental data from preclinical studies. This document is intended to inform researchers on the efficacy and mechanism of action of this compound in the context of cancer therapy development.
Executive Summary
This compound demonstrates significant antiproliferative activity in various cancer cell lines, particularly those dependent on the MAPK signaling pathway. As a selective inhibitor of RSK isoforms 1, 2, and 3, this compound acts downstream of the RAS/RAF/MEK/ERK cascade. This guide presents a comparative analysis of its potency with other RSK inhibitors and upstream MAPK pathway inhibitors, such as BRAF, MEK, and ERK inhibitors. The data indicates that while direct kinase inhibition values (IC50) for this compound are in the low nanomolar range, its cellular antiproliferative effects (EC50) are observed at sub-micromolar to micromolar concentrations, particularly in anchorage-independent growth conditions.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other relevant inhibitors across various cancer cell lines. This data is compiled from multiple preclinical studies to provide a comparative overview.
| Inhibitor | Target | Cell Line | Assay Type | IC50 / EC50 (µM) |
| This compound | RSK1, RSK2, RSK3 | RSK1 (in vitro) | Kinase Assay | 0.006 |
| RSK2 (in vitro) | Kinase Assay | 0.005 | ||
| RSK3 (in vitro) | Kinase Assay | 0.004 | ||
| MDA-MB-231 (Breast) | Soft Agar Growth | 0.73 | ||
| H358 (Lung) | Soft Agar Growth | 0.79 | ||
| LJI308 | RSK1, RSK2, RSK3 | RSK1 (in vitro) | Kinase Assay | 0.006 |
| RSK2 (in vitro) | Kinase Assay | 0.004 | ||
| RSK3 (in vitro) | Kinase Assay | 0.013 | ||
| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | YUMAC (Melanoma) | Proliferation | ~5 |
| YUSIT1 (Melanoma) | Proliferation | ~5 | ||
| YURIF (Melanoma) | Proliferation | ~5 | ||
| Vemurafenib | BRAF(V600E) | A375M (Melanoma) | Proliferation | 0.0319[1] |
| WM793B (Melanoma) | Proliferation | 0.626[1] | ||
| UACC62 (Melanoma) | Proliferation | < 0.5[2] | ||
| SK-MEL-28 (Melanoma) | Proliferation | < 0.5[2] | ||
| M14 (Melanoma) | Proliferation | < 0.5[2] | ||
| Dabrafenib | BRAF(V600E) | BRAF V600E mutated cell lines | Proliferation | 0.2[3] |
| LCP (Melanoma, BRAFV600R) | Proliferation | < 0.1[4] | ||
| WM266 (Melanoma, BRAFV600D) | Proliferation | < 0.1[4] | ||
| Ulixertinib (BVD-523) | ERK1/2 | UACC-62 (Melanoma) | Proliferation | 0.706936[5] |
| SK-MEL-28 (Melanoma) | Proliferation | 0.291774[5] | ||
| M14 (Melanoma) | Proliferation | 0.607620[5] | ||
| SCH772984 | ERK1/2 | BRAF mutant melanoma cell lines | Proliferation | < 1 (sensitive)[6][7] |
| NRAS mutant melanoma cell lines | Proliferation | < 1 (sensitive)[6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's antiproliferative effects are provided below.
Cell Viability Assay (Anchorage-Independent Soft Agar Assay)
This protocol is adapted from methodologies used to assess the antiproliferative effects of this compound in an anchorage-independent manner, which often better reflects tumorigenic potential.
-
Preparation of Agar Plates: A base layer of 1% agar in complete cell culture medium is prepared in 6-well plates and allowed to solidify. A top layer consisting of 0.7% agar mixed with a single-cell suspension (e.g., 5,000 cells/well) and the desired concentrations of this compound or control vehicle (e.g., DMSO) is then overlaid.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 14-21 days to allow for colony formation. The medium containing the respective treatments is replenished every 3-4 days.
-
Colony Staining and Quantification: Colonies are stained with a solution of 0.005% Crystal Violet in methanol for 1 hour. After washing with PBS to remove excess stain, the plates are air-dried. The number and size of colonies are quantified using an imaging system and colony-counting software. The EC50 value is determined by plotting the percentage of colony formation inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for RSK Pathway Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation of its downstream target, YB-1 (Y-box binding protein 1).
-
Cell Lysis: Cancer cells are seeded and treated with various concentrations of this compound for a specified duration (e.g., 4 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-YB-1 (Ser102), total YB-1, phospho-RSK, total RSK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is employed to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time period (e.g., 48-72 hours). Both adherent and floating cells are collected.
-
Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are identified as early apoptotic cells. Annexin V-FITC positive, PI-positive cells are considered late apoptotic or necrotic. The percentage of apoptotic cells is calculated for each treatment condition.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the MAPK signaling pathway targeted by this compound and a typical experimental workflow for assessing its antiproliferative effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: Ulixertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LJH685: A Guide for Laboratory Professionals
Disclaimer: As a novel and potent research chemical, specific disposal guidelines for LJH685 are not publicly available in a dedicated Safety Data Sheet (SDS). The following procedures are based on established best practices for the disposal of hazardous and biologically active chemical compounds. Researchers must always consult and adhere to their institution's Environmental Health & Safety (EH&S) protocols and local regulations.
This compound is a potent, ATP-competitive, and selective pan-RSK inhibitor with IC50 values in the low nanomolar range for RSK1, RSK2, and RSK3.[1][2][3] Due to its high biological activity, all forms of this compound waste—including the pure compound, solutions, and contaminated materials—must be treated as hazardous chemical waste. Improper disposal can pose risks to human health and the environment.
This compound Waste Characterization and Disposal Routes
The appropriate disposal method for this compound depends on its physical state and contamination level. The following table summarizes the primary waste streams and their corresponding disposal routes.
| Waste Stream Category | Description | Recommended Disposal Container | Disposal Procedure |
| Solid Waste | Unused or expired pure this compound powder. | Original vial placed within a sealed, labeled hazardous waste bag or container. | Collect for hazardous chemical waste pickup. Do not dispose of in regular trash. |
| Liquid Waste | Solutions of this compound, typically in DMSO, ethanol, or aqueous buffers.[4][5] | Sealable, chemically compatible (e.g., polyethylene) hazardous liquid waste container. | Collect all liquid waste containing this compound. Do not discharge down the drain. Neutralize acidic or basic solutions to a pH between 6 and 9 before collection, if required by your institution.[6] |
| Contaminated Labware (Non-Sharps) | Pipette tips, centrifuge tubes, vials, flasks, and other plastic or glassware that has come into direct contact with this compound. | Labeled, leak-proof hazardous waste container or bag. | Collect separately from non-hazardous lab waste. |
| Contaminated Sharps | Needles, syringes, and scalpels used in the handling or administration of this compound. | Puncture-proof, approved sharps container labeled as "Hazardous Chemical Waste". | Place directly into the sharps container immediately after use. Do not recap needles. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, and other protective gear contaminated with this compound. | Labeled hazardous waste bag. | Bag all contaminated PPE for hazardous waste disposal. |
Experimental Protocols: Standard Operating Procedure for this compound Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste streams.
Protocol 1: Disposal of Solid this compound Compound
-
Assessment: Identify any unused, expired, or unwanted pure this compound powder.
-
Containment: Ensure the compound is in its original, sealed vial. If the original container is compromised, place it inside a larger, sealable container.
-
Labeling: Label the container clearly as "Hazardous Waste: this compound (Solid)" and include the approximate quantity.
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, until pickup by your institution's EH&S department.
Protocol 2: Disposal of Liquid this compound Solutions
-
Waste Collection: Designate a specific, sealable, and chemically compatible container for "this compound Liquid Waste." Solutions of this compound are commonly prepared in Dimethyl Sulfoxide (DMSO).[1][4][] DMSO and its solutions should be collected with other organic solvents for hazardous waste disposal.[8]
-
Labeling: Affix a hazardous waste label to the container before adding the first volume of waste.[9] The label must include:
-
The full chemical names of all constituents (e.g., "this compound, Dimethyl Sulfoxide, Saline").
-
The approximate concentration or percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic").[10][11]
-
The accumulation start date (the date waste is first added).[10][12]
-
The name and address of the generator (your lab and institution).[12]
-
Accumulation: Add this compound-containing liquid waste to the container. Keep the container sealed at all times except when adding waste.[12]
-
Storage: Store the waste container in a secondary containment tray within a designated hazardous waste storage area, away from heat or ignition sources.
-
Final Disposal: Once the container is full or the accumulation time limit is reached (per institutional policy), arrange for pickup by EH&S.
Protocol 3: Disposal of Contaminated Materials (Labware, PPE)
-
Segregation: At the point of generation, separate all labware (pipette tips, tubes, etc.) and PPE that has come into contact with this compound from the regular trash.
-
Containment (Non-Sharps): Place contaminated non-sharp items into a designated, leak-proof container or durable bag clearly labeled "Hazardous Waste."
-
Containment (Sharps): Immediately place all contaminated needles, syringes, or other sharps into a designated, puncture-proof sharps container. The container must be labeled for hazardous chemical waste.
-
Storage and Pickup: Store the sealed containers in the hazardous waste accumulation area for EH&S pickup.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
This compound Waste Disposal Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS 1627710-50-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound | S6 Kinase | Apoptosis | TargetMol [targetmol.com]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 11. actenviro.com [actenviro.com]
- 12. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
Personal protective equipment for handling LJH685
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of LJH685, a potent pan-RSK inhibitor. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Body Protection | Impervious clothing, such as a lab coat or gown. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if handling in a way that generates dust or aerosols. | To prevent inhalation of the compound. |
This data is synthesized from the Safety Data Sheets provided by Selleck Chemicals and MedChemExpress.[1][2]
Experimental Protocols: Safe Handling and Disposal
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.
Disposal:
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Visualizing the Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Signaling Pathway Context
To provide a broader context for the research application of this compound, the following diagram illustrates its role as an inhibitor in the RSK signaling pathway.
Caption: this compound inhibits the RSK signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
